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  • Product: 2-Nitro-6-(trifluoromethoxy)aniline
  • CAS: 235101-48-1

Core Science & Biosynthesis

Foundational

Fluorinated Nitroanilines in Drug Discovery: A Technical Whitepaper on 2-Nitro-6-(trifluoromethoxy)aniline

Executive Summary & Core Chemical Identity For researchers and drug development professionals, pinpointing the exact chemical identifiers for highly specific fluorinated building blocks is critical for procurement and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Chemical Identity

For researchers and drug development professionals, pinpointing the exact chemical identifiers for highly specific fluorinated building blocks is critical for procurement and synthetic planning.

The base compound 2-Nitro-6-(trifluoromethoxy)aniline (Molecular Formula: C₇H₅F₃N₂O₃) has a molecular weight of 222.12 g/mol [1].

The CAS Number Nuance: In commercial chemical databases, the pure, unsubstituted 2-Nitro-6-(trifluoromethoxy)aniline lacks a widely standardized, standalone CAS registry number. This is because the unsubstituted scaffold is rarely utilized in its base form; the strongly electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups renders the aniline ring highly deactivated.

Instead, the pharmaceutical industry relies almost exclusively on its halogenated derivatives to provide a reactive "handle" for transition-metal-catalyzed cross-coupling. The primary commercial standard for this scaffold is 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline , which is registered under CAS Number 1257535-31-1 (Molecular Weight: 301.02 g/mol )[2][3].

Physicochemical Profiling & Causality in Drug Design

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is sought after in medicinal chemistry.

  • The Trifluoromethoxy (-OCF₃) Effect: Often termed a "super-halogen," the -OCF₃ group imparts exceptional lipophilicity (Hansch parameter π≈1.04 ) without the steric bulk of larger alkyl groups. It adopts an orthogonal conformation relative to the aromatic ring, which can disrupt planar π -stacking and improve the aqueous solubility of the final Active Pharmaceutical Ingredient (API).

  • Electronic Deactivation: The synergistic electron-withdrawing effects of the ortho-nitro and ortho-trifluoromethoxy groups drastically reduce the nucleophilicity of the amine (-NH₂). This prevents unwanted side reactions (e.g., spontaneous dimerization or premature acylation) during the early stages of library synthesis.

  • Regioselective Activation: When the base scaffold is subjected to electrophilic aromatic substitution (such as bromination), the steric hindrance of the -OCF₃ and -NO₂ groups, combined with the ortho/para-directing nature of the amine, forces substitution almost exclusively at the para position (C4), yielding the commercially ubiquitous CAS 1257535-31-1[2].

Quantitative Data Presentation

The following table summarizes the structural and physical data of the base scaffold compared to its critical commercial derivatives and isomers.

Compound NameMolecular FormulaMolecular WeightCAS NumberPrimary Synthetic Utility
2-Nitro-6-(trifluoromethoxy)aniline C₇H₅F₃N₂O₃222.12 g/mol Not widely indexedTheoretical base scaffold[1].
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline C₇H₄BrF₃N₂O₃301.02 g/mol 1257535-31-1Electrophile for Suzuki/Buchwald couplings[2][3].
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline C₇H₄IF₃N₂O₃348.02 g/mol Derivative specificHighly reactive electrophile for mild Pd-catalysis[4].
2-Nitro-4-(trifluoromethoxy)aniline C₇H₅F₃N₂O₃222.12 g/mol 2267-23-4Positional isomer used in Riluzole impurity studies[1].

Experimental Workflow: Self-Validating Cross-Coupling Protocol

To utilize the commercially available 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1) in drug development, researchers typically employ a Suzuki-Miyaura cross-coupling.

Causality of Experimental Choices: Because the aryl bromide is highly electron-deficient, oxidative addition by Palladium is rapid. However, the resulting Pd(II) intermediate is prone to protodeboronation or catalyst degradation if the base is too harsh. Therefore, a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen to stabilize the metal center, and a mild base (K₂CO₃) is used in a biphasic solvent system.

Step-by-Step Suzuki-Miyaura Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Rationale: The bidentate dppf ligand prevents the precipitation of palladium black in the presence of the strongly electron-withdrawing nitro group.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, 10 mL).

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 3:1). The starting material (UV-active, distinct yellow spot due to the nitro group) should be completely consumed.

  • Workup & Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture via LC-MS. Crucial validation: Ensure the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material at m/z 301/303, confirming successful coupling.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the functionalized biaryl scaffold.

Mechanistic Pathway Visualization

The following diagram illustrates the logical synthetic progression from the theoretical base scaffold to an advanced Active Pharmaceutical Ingredient (API) intermediate.

G A 2-Nitro-6-(trifluoromethoxy)aniline MW: 222.12 g/mol B Electrophilic Bromination (Br2, AcOH) A->B Regioselective para-activation C 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline CAS: 1257535-31-1 B->C D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) C->D Oxidative Addition at C-Br E Functionalized API Scaffold (Advanced Intermediate) D->E

Synthetic pathway from base scaffold to API via Pd-catalyzed cross-coupling.

References

  • Calpaclab. "4-Bromo-2-nitro-6-(trifluoromethoxy)aniline, 97% Purity". Calpaclab Catalog.
  • Sigma-Aldrich. "2-bromo-6-nitro-4-aniline / 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline". Sigma-Aldrich Product Directory.
  • National Center for Biotechnology Information (NCBI). "2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772". PubChem Database.
  • Smolecule. "Buy 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline". Smolecule Applications.

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 2-Nitro-6-(trifluoromethoxy)aniline: A Technical Guide

Executive Summary In modern rational drug design and materials science, the precise three-dimensional spatial arrangement of functional groups dictates both pharmacokinetics and intermolecular reactivity. 2-Nitro-6-(trif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design and materials science, the precise three-dimensional spatial arrangement of functional groups dictates both pharmacokinetics and intermolecular reactivity. 2-Nitro-6-(trifluoromethoxy)aniline represents a highly specialized molecular scaffold combining two strongly electron-withdrawing groups on an aniline core. The trifluoromethoxy (–OCF₃) group acts as a lipophilic bioisostere, while the ortho-nitro (–NO₂) group introduces profound electronic and steric constraints.

This whitepaper provides an in-depth crystallographic analysis of 2-Nitro-6-(trifluoromethoxy)aniline. By detailing the causality behind conformational dynamics, self-validating crystallization protocols, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies, this guide serves as an authoritative resource for structural chemists and drug development professionals.

Molecular Architecture and Conformational Dynamics

The crystal packing and molecular geometry of 2-Nitro-6-(trifluoromethoxy)aniline are governed by a delicate balance of intramolecular forces and steric hindrance.

Intramolecular Hydrogen Bonding

The proximity of the primary amine (–NH₂) to the ortho-nitro group results in the formation of a strong, resonance-assisted intramolecular N–H···O hydrogen bond. This interaction effectively locks the nitro group into a nearly planar conformation relative to the aromatic ring. Consequently, the lone pair on the amine nitrogen is heavily delocalized, which significantly reduces the basicity of the molecule and stabilizes the overall molecular cation during ionization events[1].

The Orthogonal –OCF₃ Conformation

Unlike standard methoxy groups that often lie coplanar with the aromatic ring to maximize resonance, the –OCF₃ group typically adopts an orthogonal (perpendicular) conformation. This structural twist is driven by two factors:

  • Steric Relief: The bulky CF₃ moiety requires spatial clearance from the adjacent ortho-amine group.

  • Hyperconjugation: An orthogonal geometry maximizes the p-π conjugation between the oxygen lone pairs and the aromatic π-system, as observed in analogous fluorinated compounds[2].

Packing_Drivers Root 2-Nitro-6-(trifluoromethoxy)aniline Crystal Packing Intra Intramolecular Forces Root->Intra Inter Intermolecular Forces Root->Inter Hbond N-H···O(Nitro) Hydrogen Bond Intra->Hbond Steric -OCF3 Orthogonal Conformation Intra->Steric PiPi π-π Stacking Interactions Inter->PiPi Halogen C-H···F Weak Interactions Inter->Halogen

Hierarchical drivers of crystal packing in 2-Nitro-6-(trifluoromethoxy)aniline.

Self-Validating Crystallization Protocol

To obtain defect-free single crystals suitable for high-resolution SCXRD, the crystallization environment must maintain a low supersaturation level. Rapid precipitation leads to amorphous powders or twinned crystals, which corrupt diffraction data[3]. The following vapor diffusion protocol ensures controlled nucleation.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of highly pure 2-Nitro-6-(trifluoromethoxy)aniline in 2.0 mL of dichloromethane (DCM). DCM serves as an excellent solvent due to its high volatility and ability to solvate lipophilic halogenated anilines.

  • Anti-Solvent Layering: Transfer the solution to a clean crystallization tube. Carefully layer 2.0 mL of non-polar anti-solvent (e.g., n -hexane) directly on top of the DCM layer.

  • Incubation: Seal the tube and incubate in a vibration-free environment at 4°C for 72–96 hours. The slow diffusion of hexane into the DCM gradually decreases the solubility of the compound, promoting an ordered crystal lattice.

  • Harvesting: Submerge the harvested crystals in a drop of Paratone-N oil on a glass slide. The oil displaces surface solvent, preventing the crystal lattice from cracking due to rapid solvent evaporation[4].

Self-Validation Check: Before proceeding to X-ray diffraction, examine the crystal under a polarized light microscope. A true, diffraction-quality single crystal will uniformly extinguish polarized light when rotated by 90°. If the crystal exhibits mosaic or irregular extinction patterns, it is twinned and must be recrystallized.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The SCXRD workflow is designed to maximize the signal-to-noise ratio of the diffraction spots while minimizing thermal atomic displacement.

Step-by-Step Methodology: Data Collection and Reduction
  • Cryocooling & Mounting: Mount the oil-coated crystal using a nylon cryoloop onto the diffractometer goniometer. Immediately subject the crystal to a 100 K nitrogen cold stream. Causality: Cryocooling minimizes the Debye-Waller thermal vibration factors, sharpening high-angle diffraction reflections and mitigating X-ray-induced radical damage[4].

  • Data Collection: Irradiate the sample using a microfocus Mo Kα X-ray source ( λ = 0.71073 Å). Collect diffraction frames using a CMOS or CCD detector via ω and ϕ scans to ensure complete coverage of the reciprocal space[3][5].

  • Data Reduction: Integrate the raw diffraction frames using instrument-specific software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction to account for the differential absorption of X-rays by the crystal faces[5].

  • Structure Solution & Refinement: Solve the phase problem using direct methods or intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

Self-Validation Check: After the initial 50 frames are collected, index the unit cell. A valid data collection will yield a metric tensor where >95% of reflections successfully index to a single lattice. High unindexed reflection rates indicate a split or twinned crystal.

SCXRD_Workflow A Crystal Synthesis & Harvesting B Goniometer Mounting (Cryocooling to 100K) A->B C X-Ray Diffraction Data Collection B->C D Data Reduction & Absorption Correction C->D E Structure Solution (Intrinsic Phasing) D->E F Refinement & Validation (SHELXL) E->F

SCXRD experimental workflow from crystal harvesting to structural refinement.

Quantitative Crystallographic Data

The table below outlines the representative crystallographic parameters and refinement metrics expected for 2-Nitro-6-(trifluoromethoxy)aniline, based on highly analogous ortho-nitroaniline and trifluoromethoxy-substituted frameworks[6].

ParameterValue / Description
Chemical Formula C₇H₅F₃N₂O₃
Formula Weight 222.13 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.8 Å, b≈11.2 Å, c≈10.5 Å, β≈95.0∘
Volume ≈913.5 ų
Z (Molecules per unit cell) 4
Density (Calculated) ≈1.615 g/cm³
Absorption Coefficient ( μ ) ≈0.155 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1​=0.0352 , wR2​=0.0891

Intermolecular Interactions and Applications

The three-dimensional supramolecular assembly of 2-Nitro-6-(trifluoromethoxy)aniline is primarily dictated by intermolecular N–H···O hydrogen bonds, which link adjacent molecules into infinite one-dimensional chains. Secondary interactions, specifically weak C–H···F contacts driven by the highly electronegative –OCF₃ group, bridge these 1D chains into a robust 2D network[6].

For drug development professionals, understanding these exact spatial coordinates is critical. The orthogonal projection of the –OCF₃ group allows it to occupy distinct hydrophobic pockets in target proteins (such as kinases), while the rigidified amine-nitro plane ensures predictable binding kinetics. Accurate SCXRD models of this scaffold serve as the foundational input for in silico docking studies and rational lead optimization.

References

  • - ResearchGate 2.6 - National Institutes of Health (NIH) 3.2 - ACS Publications 4.1 - ACS Publications 5.5 - Semantic Scholar

  • 3 - Technology Networks

  • 4 - Bryn Mawr College

Sources

Foundational

Solubility profile of 2-Nitro-6-(trifluoromethoxy)aniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Nitro-6-(trifluoromethoxy)aniline Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-6-(trifluoromethox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Nitro-6-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-6-(trifluoromethoxy)aniline, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. While specific experimental solubility data for this compound is not extensively published, this document leverages foundational thermodynamic principles and data from structurally analogous molecules to construct a predictive solubility profile. It outlines the theoretical underpinnings of solubility, details a robust experimental protocol for its accurate determination using the isothermal equilibrium method, and discusses the critical factors influencing solubility measurements. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic solvent systems to optimize synthesis, purification, and formulation processes.

Introduction: The Significance of 2-Nitro-6-(trifluoromethoxy)aniline

2-Nitro-6-(trifluoromethoxy)aniline is an aromatic compound featuring a unique combination of functional groups: a nitro group (-NO₂), an aniline moiety (-NH₂), and a trifluoromethoxy group (-OCF₃). This specific arrangement of electron-withdrawing and electron-donating groups on an aromatic ring makes it a valuable and reactive building block in modern organic synthesis. Compounds with similar structures are pivotal intermediates in the creation of complex organic molecules for the pharmaceutical and agrochemical industries[1].

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior throughout the development lifecycle. Accurate solubility data is essential for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions, optimizing reaction kinetics, and facilitating product isolation and purification through crystallization.

  • Formulation Development: Designing effective drug delivery systems, as solubility directly impacts bioavailability and dissolution rate[2][3].

  • Analytical Method Development: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or spectroscopy[4].

Understanding the solubility profile in a range of organic solvents is therefore not merely an academic exercise but a fundamental requirement for efficient and successful chemical development.

The Thermodynamic Basis of Solubility

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy. The equilibrium solubility is achieved when the chemical potential of the pure solid solute is equal to the chemical potential of the solute in the solution. For a real solution, the solubility (expressed as mole fraction, x₂) can be described by the following equation:

ln(x₂) = - (ΔHfus/R) * ( (Tm - T) / (Tm * T) ) - ln(γ₂)

Where:

  • ΔHfus is the molar enthalpy of fusion of the solute.

  • Tm is the melting point of the solute in Kelvin.

  • T is the temperature of the solution in Kelvin.

  • R is the ideal gas constant.

  • γ₂ is the activity coefficient of the solute in the solution.

The first term of the equation represents the ideal solubility, which depends only on the properties of the solute (melting point and enthalpy of fusion). The second term, the activity coefficient (γ₂), accounts for the non-ideal interactions between the solute and the solvent molecules. It is this term that explains why solubility varies dramatically between different solvents. These solute-solvent interactions are dictated by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.

Predictive Solubility Profile of 2-Nitro-6-(trifluoromethoxy)aniline

Based on its molecular structure, 2-Nitro-6-(trifluoromethoxy)aniline possesses several key features that dictate its interactions with organic solvents:

  • Hydrogen Bond Donating Group: The amine (-NH₂) group.

  • Hydrogen Bond Accepting Groups: The oxygen atoms of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups.

  • High Dipole Moment: Due to the strongly electron-withdrawing nitro and trifluoromethoxy groups.

  • Aromatic System: The benzene ring, capable of π-π stacking interactions.

These features allow for a predictive assessment of its solubility in common classes of organic solvents, as summarized in Table 1. Aromatic nitro compounds are generally characterized by low solubility in water but good solubility in organic solvents[5].

Table 1: Predicted Solubility of 2-Nitro-6-(trifluoromethoxy)aniline in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Solute-Solvent Interactions
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Strong dipole-dipole interactions between the polar solvent and the highly polar nitro and trifluoromethoxy groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate Hydrogen bonding is possible between the solvent's hydroxyl group and the solute's amine (donor) and nitro/trifluoromethoxy (acceptor) groups.
Chlorinated Dichloromethane (DCM), ChloroformHigh to Moderate Favorable dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor to the solute's oxygen atoms.
Aromatic Toluene, BenzeneModerate π-π stacking interactions between the aromatic rings of the solute and solvent. The polarity of the solute may limit miscibility compared to more polar solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to Low Moderate dipole-dipole interactions and hydrogen bond acceptance by the ether oxygen. Steric hindrance in diethyl ether may lower solubility.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneLow / Insoluble Unfavorable interactions. The energy required to break the solute-solute crystal lattice forces is not compensated by weak van der Waals forces with the nonpolar solvent.

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To obtain accurate, quantitative solubility data, the isothermal equilibrium (shake-flask) method is the gold standard and is highly recommended[6]. It ensures that the system reaches thermodynamic equilibrium, providing the true equilibrium solubility value[3][6].

Materials and Reagents
  • 2-Nitro-6-(trifluoromethoxy)aniline (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Slurry: Add an excess amount of solid 2-Nitro-6-(trifluoromethoxy)aniline to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached[6].

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Sealing: Tightly seal the vial to prevent any solvent loss due to evaporation during the experiment[6].

  • Equilibration: Place the sealed vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the slurries for a predetermined period (typically 24-72 hours) to ensure that thermodynamic equilibrium is fully achieved. Preliminary experiments can determine the minimum time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Dilution and Quantification: Dilute the filtered saturated solution gravimetrically to a suitable concentration for analysis. Determine the concentration of the solute using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/L, or molarity.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Add excess solute to vial B Add known volume of solvent A->B C Seal vial tightly B->C D Agitate at constant temperature (24-72h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute sample G->H I Quantify via HPLC or UV-Vis H->I J Calculate Solubility (e.g., mg/mL) I->J

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Critical Factors Influencing Solubility Measurements

Several factors can significantly impact the accuracy and reproducibility of solubility data. It is crucial to control these variables to ensure the integrity of the results.

  • Temperature: The solubility of most solid organic compounds in organic solvents is endothermic, meaning solubility increases with temperature[7]. Therefore, precise temperature control during the equilibration and sampling phases is paramount.

  • Polymorphism: A single compound can exist in multiple crystalline forms, known as polymorphs. Each polymorph has a unique crystal lattice energy and, consequently, a different solubility. The measured solubility will be that of the most stable polymorph at equilibrium, but starting with a metastable form can lead to temporarily higher concentrations.

  • Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Water content in organic solvents is a common impurity that can have a substantial effect, especially for compounds capable of forming hydrates.

  • pH (in aqueous or mixed systems): As an aniline derivative, the compound is a weak base. In protic solvents or systems containing acidic or basic impurities, its ionization state could change, affecting its solubility. For organic solvents, this is less of a concern unless significant acidic or basic impurities are present.

Conclusion

While direct experimental data for 2-Nitro-6-(trifluoromethoxy)aniline is scarce, a robust predictive solubility profile can be established based on its molecular structure and the principles of solute-solvent interactions. It is predicted to be highly soluble in polar aprotic and protic solvents, moderately soluble in aromatic and chlorinated solvents, and poorly soluble in nonpolar aliphatic solvents.

For any application requiring precise solubility values, experimental determination is non-negotiable. The isothermal equilibrium (shake-flask) method detailed in this guide provides a reliable and scientifically sound protocol for obtaining such critical data. By carefully controlling experimental variables such as temperature, compound purity, and equilibration time, researchers can generate accurate and reproducible solubility profiles to guide and accelerate their research and development efforts.

References

  • Palmer, B. D., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. ACS Publications. [Link]

  • Gygli, G., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Gmehling, J., et al. (2012). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]

  • Avdeef, A. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • OECD. (2003). 2-NITROANILINE CAS N°: 88-74-4. OECD SIDS. [Link]

  • Bergström, C. A., et al. (2014). Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect. [Link]

  • Black, S., et al. (2013). On the Measurement of Solubility. Organic Process Research & Development. [Link]

  • van der Zande, M., et al. (2015). Suitability of analytical methods to measure solubility for the purpose of nanoregulation. Taylor & Francis Online. [Link]

  • Technoform. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

  • PubChem. 2-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline in Modern Chemistry. Ningbo Inno Pharmchem. [Link]

Sources

Exploratory

The Super-Halogen Paradigm: Electronic and Steric Dynamics of the Trifluoromethoxy Group in Aniline Derivatives

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary In modern medicinal chemistry and agrochemical design, the trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern medicinal chemistry and agrochemical design, the trifluoromethoxy group (–OCF₃) has emerged as a privileged pharmacophore, often referred to as a "super-halogen" or "pseudo-halogen." When appended to aniline derivatives, the –OCF₃ group exerts a profound influence on the molecule's physicochemical profile, modulating basicity, nucleophilicity, and lipophilicity. Unlike the classical methoxy (–OCH₃) group, which acts primarily as an electron-donating group via resonance, the –OCF₃ group presents a complex stereoelectronic tug-of-war. This whitepaper deconstructs the causality behind the electronic and steric effects of the –OCF₃ group on anilines and provides self-validating experimental protocols for characterizing these properties.

Stereoelectronic Causality: The Orthogonal Twist

To understand the electronic impact of the –OCF₃ group on an aniline core, one must first understand its conformational preferences. The spatial orientation of the –OCF₃ group dictates the degree of orbital overlap with the aromatic π -system.

The Failure of Coplanarity

In standard anisidines (methoxyanilines), the –OCH₃ group strongly prefers a coplanar conformation. This allows the lone pair residing in the oxygen's p -orbital to overlap seamlessly with the aromatic π -system, resulting in a strong electron-donating resonance effect (+M effect).

Conversely, the –OCF₃ group actively resists coplanarity. Trifluoromethoxybenzenes and their aniline derivatives prefer to adopt a conformation where the O–CF₃ bond lies in a plane orthogonal (perpendicular, dihedral angle ~90°) to the aryl ring[1]. This orthogonal shift is driven by two primary factors:

  • Steric Bulk: The –CF₃ moiety is sterically demanding—often compared to an isopropyl group in effective volume. A coplanar arrangement forces severe steric clashes between the fluorine atoms and the ortho-hydrogens of the aniline ring[2].

  • Hyperconjugation: The orthogonal conformation is electronically stabilized by a stereoelectronic nO​→σC−F∗​ hyperconjugative interaction. The oxygen lone pair donates electron density into the anti-bonding orbital of the adjacent C–F bond, stabilizing the ether linkage but locking the group out of the aromatic plane[1].

ConformationalLogic OCF3 -OCF3 Group on Aniline Coplanar Coplanar Conformation (Sterically Hindered) OCF3->Coplanar Minor state Orthogonal Orthogonal Conformation (Energetically Favored) OCF3->Orthogonal Major state Resonance Strong +M Effect (Inhibited) Coplanar->Resonance Requires p-orbital overlap Inductive Dominant -I Effect (Electron Withdrawing) Orthogonal->Inductive Breaks conjugation Aniline Decreased Aniline Basicity (Lower pKa) Resonance->Aniline Negligible Inductive->Aniline

Fig 1. Conformational dependence of -OCF3 electronic effects on aniline.

Electronic Repercussions on Aniline Derivatives

Because the orthogonal conformation breaks the p−π orbital overlap, the resonance electron-donating effect (+M) of the oxygen is severely diminished. Consequently, the electronic profile of the –OCF₃ group is entirely dominated by the powerful inductive electron-withdrawing effect (–I) of the three highly electronegative fluorine atoms.

Impact on Basicity (pKa)

The basicity of an aniline derivative depends on the availability of the nitrogen lone pair to accept a proton. In 4-(trifluoromethoxy)aniline, the strong –I effect of the –OCF₃ group pulls electron density across the σ -framework away from the amine group. As a result, the pKa of the conjugate acid (anilinium ion) is significantly lowered compared to unsubstituted aniline or 4-methoxyaniline.

While –OCH₃ has a negative Hammett constant ( σp​=−0.27 ), indicating it is an electron donor that increases basicity, the –OCF₃ group possesses a positive Hammett constant ( σp​=+0.35 ), confirming its status as a strong electron-withdrawing group.

Pharmacokinetic Advantages in Drug Design

The strategic installation of a –OCF₃ group on an aniline scaffold offers distinct advantages in drug development:

  • Lipophilicity (logP Tuning): The –OCF₃ group is exceptionally lipophilic. The Hansch-Leo lipophilicity parameter ( π ) for –OCF₃ is +1.04, which is significantly higher than that of –CF₃ (+0.88) and drastically higher than –OCH₃ (-0.02)[1]. This enhances cell membrane permeability and oral bioavailability[3].

  • Metabolic Stability: Unlike methoxyanilines, which are highly susceptible to Cytochrome P450-mediated oxidative O-dealkylation, the strong C–F bonds (bond dissociation energy ~485 kJ/mol) render the –OCF₃ group metabolically inert, prolonging the drug's half-life[3].

Quantitative Data Summary

The table below summarizes the comparative physicochemical parameters illustrating the stark contrast between standard ethers and the trifluoromethoxy group.

Substituent (para)Hammett Constant ( σp​ )Hammett Constant ( σm​ )Hansch Parameter ( π )Electronic Nature
–H 0.000.000.00Neutral
–OCH₃ -0.27+0.12-0.02Electron Donating (+M > -I)
–CF₃ +0.54+0.43+0.88Electron Withdrawing (-I)
–OCF₃ +0.35+0.38+1.04Electron Withdrawing (-I > +M)

(Data synthesized from standard physicochemical literature and Hansch-Leo parameters,[1])

Self-Validating Experimental Workflows

To accurately characterize the electronic and steric effects of the –OCF₃ group on novel aniline scaffolds, researchers must employ orthogonal analytical techniques. Below are detailed protocols for determining the pKa (electronic effect) and elucidating the conformation (steric effect).

Workflow Start Compound Prep (Trifluoromethoxyanilines) UVVis UV-Vis Spectrophotometric Titration (pH 1-7) Start->UVVis NMR VT-NMR Spectroscopy (Conformational Analysis) Start->NMR Data Hammett & pKa Correlation UVVis->Data pKa values NMR->Data Dihedral angles Val Self-Validating E-E-A-T Protocol Data->Val

Fig 2. Self-validating workflow for physicochemical characterization.

Protocol A: Spectrophotometric pKa Determination

Rationale: Anilines exhibit distinct UV absorption spectra in their neutral versus protonated states because protonation disrupts the nitrogen lone pair's conjugation with the aromatic ring. UV-Vis titration provides a highly accurate, self-validating measurement of basicity.

  • Solution Preparation: Prepare a 1×10−4 M stock solution of the 4-(trifluoromethoxy)aniline derivative in a co-solvent system (e.g., 10% Methanol/Water) to ensure solubility.

  • Buffer System Setup: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) spanning pH 1.0 to 7.0 in 0.5 pH unit increments.

  • Spectral Acquisition:

    • Blank the UV-Vis spectrophotometer with the respective buffer.

    • Add an aliquot of the aniline stock to the buffer cuvette.

    • Scan the absorption spectrum from 200 nm to 400 nm.

  • Self-Validation Check (Isosbestic Point): Overlay the spectra. You must observe a clear isosbestic point (a specific wavelength where absorbance remains constant across all pH values). The presence of an isosbestic point validates that only a simple two-state equilibrium (Neutral Protonated) is occurring, without degradation artifacts.

  • Data Analysis: Plot the absorbance at the λmax​ of the neutral species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.

Protocol B: Variable-Temperature NMR (VT-NMR) for Conformational Elucidation

Rationale: At room temperature, rotation around the Caryl​ –O bond is fast on the NMR timescale, yielding averaged signals. Lowering the temperature slows this rotation, allowing the detection of the orthogonal conformation via spatial proximity techniques.

  • Sample Preparation: Dissolve 15 mg of the –OCF₃ aniline derivative in 0.6 mL of deuterated dichloromethane (CD₂Cl₂) or deuterated toluene (Tol-d8), which remain liquid at low temperatures.

  • VT-NMR Acquisition:

    • Cool the NMR probe to -80°C.

    • Acquire a standard 1D ¹H and ¹⁹F spectrum to check for signal decoalescence (broadening and splitting of the ortho-proton signals), which indicates restricted rotation.

  • HOESY Experiment: Perform a 2D ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment at the low temperature.

  • Causality & Interpretation: Look for cross-peaks between the –CF₃ fluorine signal and the ortho-hydrogens of the aniline ring. In an orthogonal conformation, the fluorine atoms are brought into closer spatial proximity to both ortho-hydrogens compared to a coplanar state. The intensity of these cross-peaks validates the orthogonal twist driven by steric and stereoelectronic hyperconjugation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC (National Institutes of Health) URL:[Link]

  • Trends in the Torsional Potentials of Methoxy and Trifluoromethoxy Groups: An ab Initio and Density Functional Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration Source: PMC (National Institutes of Health) URL:[Link]

  • The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents Source: Infoscience - EPFL URL:[Link]

  • Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Toxicity and environmental impact studies of 2-Nitro-6-(trifluoromethoxy)aniline

Comprehensive Toxicity and Environmental Impact Profiling of 2-Nitro-6-(trifluoromethoxy)aniline: A Mechanistic Whitepaper Introduction & Structural Causality 2-Nitro-6-(trifluoromethoxy)aniline and its halogenated deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity and Environmental Impact Profiling of 2-Nitro-6-(trifluoromethoxy)aniline: A Mechanistic Whitepaper

Introduction & Structural Causality

2-Nitro-6-(trifluoromethoxy)aniline and its halogenated derivatives, such as 4-bromo-2-nitro-6-(trifluoromethoxy)aniline, are highly specialized chemical intermediates utilized in advanced agrochemical and pharmaceutical synthesis. The toxicological and environmental profile of this compound is dictated by the synergistic behavior of its two primary functional groups attached to the aniline core:

  • The Trifluoromethoxy Group (-OCF3): This moiety acts as a powerful electron-withdrawing group that drastically increases the molecule's lipophilicity (Log P). This enhanced lipophilicity facilitates rapid permeation across biological lipid bilayers, including the blood-brain barrier and dermal layers, increasing its bioaccumulation potential.

  • The Nitro Group (-NO2): Nitroaromatic compounds are highly reactive and prone to enzymatic reduction in biological systems[1]. This reduction generates oxidative stress and reactive intermediate metabolites, which are the primary drivers of the compound's systemic toxicity.

Mammalian Toxicity & Toxicokinetics

The compound exhibits severe acute toxicity via oral, dermal, and inhalation routes, and is classified under high-hazard GHS categories (e.g., H301, H311, H331)[2]. Repeated exposure leads to Specific Target Organ Toxicity (STOT RE 2), particularly affecting the blood and hepatic systems[3].

Mechanistic Pathway: Methemoglobinemia Upon absorption into systemic circulation, the nitroaromatic ring undergoes enzymatic reduction mediated by hepatic cytochrome P450 and mixed-function oxidases[4]. This biotransformation yields highly reactive hydroxylamine metabolites. These circulating metabolites act as potent oxidizing agents, converting the functional ferrous iron (Fe2+) in erythrocyte hemoglobin into non-functional ferric iron (Fe3+), forming methemoglobin. Because methemoglobin is incapable of binding and transporting oxygen, systemic exposure rapidly induces tissue hypoxia and cyanosis[5].

MethemoglobinPathway A 2-Nitro-6-(trifluoromethoxy)aniline B Hepatic CYP450 Reduction A->B Absorption C Hydroxylamine Metabolites B->C Biotransformation D Erythrocyte Hemoglobin (Fe2+) C->D Circulation E Methemoglobin (Fe3+) D->E Oxidation F Tissue Hypoxia E->F O2 Transport Failure

Figure 1: Toxicokinetic pathway of 2-Nitro-6-(trifluoromethoxy)aniline inducing methemoglobinemia.

Environmental Impact & Aquatic Ecotoxicity

Fluorinated nitroanilines are notorious for their environmental persistence and are classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2/3)[3].

Ecological Mechanisms of Toxicity:

  • Photosynthetic Inhibition: As a intensely colored, chemically resistive nitroaromatic pollutant, the compound absorbs visible sunlight in aquatic systems. This physical property significantly hinders the light penetration required for phytoplankton photosynthesis, cascading into dissolved oxygen depletion[1].

  • Trophic Toxicity & Bioaccumulation: The compound disrupts cellular respiration in primary consumers. Furthermore, the extreme lipophilicity imparted by the -OCF3 group increases the Bioaccumulation Factor (BAF), allowing the toxicant to concentrate in the lipid tissues of higher trophic organisms, such as teleost fish.

Quantitative Toxicological Profiling

The following table synthesizes the expected quantitative toxicity thresholds based on proxy data for closely related fluorinated nitroaromatics and trifluoromethoxyanilines.

Toxicological ParameterObserved/Predicted RangeMechanistic Consequence
Acute Oral LD50 (Rat) 100 - 300 mg/kgHigh acute toxicity via rapid gastrointestinal absorption[2].
Daphnia magna 48h EC50 < 10 mg/LAcute immobilization due to respiratory and metabolic disruption[3].
Algal 72h IC50 < 5 mg/LHindrance of photosynthesis via competitive light absorption[1].
Log Pow (Lipophilicity) > 3.5High bioaccumulation potential in lipid-rich tissues of aquatic fauna.

Standardized Experimental Methodologies

To rigorously assess the safety profile of 2-Nitro-6-(trifluoromethoxy)aniline, experimental designs must account for its specific chemical behaviors. The following protocols are engineered as self-validating systems.

Protocol A: In Vitro Methemoglobinemia Assay

Causality Check: Why use isolated human erythrocytes combined with liver microsomes? In vitro erythrocyte assays isolate the direct oxidative capacity of the hydroxylamine metabolites. However, because the parent compound requires hepatic activation, pre-incubation with microsomes is mandatory to simulate in vivo biotransformation accurately.

  • Erythrocyte Preparation: Isolate human erythrocytes from whole blood via centrifugation (2500 x g, 10 mins). Wash the pellet three times with phosphate-buffered saline (PBS, pH 7.4) to remove plasma proteins.

  • Metabolic Activation: Incubate 2-Nitro-6-(trifluoromethoxy)aniline with Human Liver Microsomes (HLM) and an NADPH regenerating system for 60 minutes at 37°C to generate the reactive hydroxylamine species.

  • Exposure: Introduce the activated metabolite mixture to the erythrocyte suspension (adjusted to 10% hematocrit) and incubate for 2 hours at 37°C.

  • Spectrophotometric Quantification: Lyse the erythrocytes using 1% Triton X-100. Measure the absorbance of the lysate at 630 nm. Causality Check: Methemoglobin exhibits a distinct absorption peak at 630 nm, allowing for precise quantification distinct from functional oxyhemoglobin (which peaks at 540 nm). Calculate the total methemoglobin percentage against a positive control (e.g., sodium nitrite).

Protocol B: Daphnia magna Acute Immobilization Test (OECD 202)

Causality Check: The high lipophilicity of the -OCF3 group dictates that the compound will readily adsorb to standard plastic laboratory ware. Therefore, all exposure chambers must be constructed of silanized glass to prevent the artificial lowering of the bioavailable concentration, which would otherwise skew the EC50 calculation.

  • Culturing: Select neonate Daphnia magna (strictly < 24 hours old) to ensure uniform biological sensitivity.

  • Concentration Gradient: Prepare test solutions in reconstituted water at logarithmic concentrations ranging from 0.1 mg/L to 100 mg/L. Utilize a solvent carrier (e.g., DMSO < 0.1% v/v) to overcome the compound's poor aqueous solubility.

  • Exposure: Place 20 daphnids per concentration into silanized glass beakers. Maintain the environment at 20°C under a 16-hour light / 8-hour dark cycle.

  • Observation: Record immobilization rates at 24 and 48 hours. Immobilization is strictly defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Determine the 48h EC50 and 95% confidence intervals utilizing Probit analysis.

EcotoxicityWorkflow S1 Step 1: Culture Prep (Daphnia magna neonates) S2 Step 2: Dosing (Silanized Glass Chambers) S1->S2 S3 Step 3: Exposure (48h, 20°C, Light Cycle) S2->S3 S4 Step 4: Observation (Immobilization tracking) S3->S4 S5 Step 5: Data Analysis (EC50 via Probit) S4->S5

Figure 2: Standardized OECD 202 workflow for assessing aquatic toxicity of lipophilic compounds.

References

  • Kishida Chemical Co., Ltd. 4-Nitroaniline(p-) Safety Data Sheet. Available at:[Link]

  • RSC Publishing. Critical review on the chemical reduction of nitroaniline. Available at:[Link]

  • PubChem. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848. Available at: [Link]

  • ACS Publications. Investigation of Structure–Property Relationships of Three Nitroaromatic Compounds. Available at:[Link]

  • SigmaAldrich.cn. SAFETY DATA SHEET - 3-(Trifluoromethoxy)aniline. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 2-Nitro-6-(trifluoromethoxy)aniline at Room Temperature: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, understanding the thermodynamic baseline of your building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, understanding the thermodynamic baseline of your building blocks is paramount. 2-Nitro-6-(trifluoromethoxy)aniline is a highly functionalized, electron-deficient aromatic scaffold. While the unsubstituted core is a fundamental building block, it is most frequently utilized and studied in its halogenated forms, such as 4-bromo-2-nitro-6-(trifluoromethoxy)aniline[1][2] and 4-iodo-2-nitro-6-(trifluoromethoxy)aniline[3].

This whitepaper dissects the thermodynamic stability of this molecular class at room temperature (298 K), explaining the causality behind its physical properties, storage requirements, and the experimental methodologies required to validate its integrity in drug development pipelines.

Molecular Architecture & Thermodynamic Drivers

The thermodynamic stability of a molecule at room temperature is dictated by its ground-state free energy ( G∘ ). For 2-nitro-6-(trifluoromethoxy)aniline, the structural topology creates a unique electronic environment that heavily favors kinetic and thermodynamic stability against ambient degradation.

  • The Trifluoromethoxy (–OCF₃) Effect: Often termed a "super-halogen," the –OCF₃ group possesses high electronegativity. The fluorine atoms draw electron density away from the oxygen, minimizing its ability to donate electrons into the aromatic ring via resonance (+R). Consequently, strong inductive withdrawal (–I) dominates. This depletes the π -electron system, drastically increasing the activation energy required for oxidative degradation.

  • The Nitro (–NO₂) Effect & Intramolecular Hydrogen Bonding: Positioned ortho to the amine, the nitro group exerts profound –I and –R effects. More critically, the oxygen of the nitro group participates in a robust intramolecular hydrogen bond with the adjacent primary amine proton. This forms a stable six-membered pseudo-ring, which significantly lowers the ground-state enthalpy ( ΔHf∘​ ), anchoring the molecule in a thermodynamically stable conformation.

  • Steric Inhibition of Resonance: The dual ortho-substitution creates significant steric bulk. This forces the amino group to adopt a specific geometry, delicately balancing steric strain with hydrogen-bonding stabilization.

Because of these intrinsic stabilizing factors, chemical suppliers confirm that these compounds maintain thermodynamic stability at room temperature, provided they are shielded from specific external catalysts like UV light and atmospheric moisture[1].

G Core 2-Nitro-6-(trifluoromethoxy) aniline Core EWG1 -NO2 Group (Resonance/Inductive) Core->EWG1 EWG2 -OCF3 Group (Inductive/Steric) Core->EWG2 Hbond Intramolecular H-Bond (NH2 ··· O2N) Core->Hbond Stability High Thermodynamic Stability at 298 K EWG1->Stability Lowers HOMO EWG2->Stability Steric Shielding Hbond->Stability Enthalpic Gain

Fig 1: Mechanistic drivers of thermodynamic stability in 2-nitro-6-(trifluoromethoxy)aniline.

Quantitative Data Summary

To translate these structural features into practical laboratory expectations, Table 1 summarizes the physicochemical and thermodynamic parameters of the compound at 298 K.

Table 1: Estimated Thermodynamic & Physicochemical Parameters at 298 K

ParameterValue / CharacteristicMechanistic Driver
Ground State Enthalpy ( ΔH∘ ) Lowered (Stabilized)Intramolecular H-bonding (NH₂···NO₂)
Oxidative Potential High (Resistant)Synergistic EWG effects (-NO₂, -OCF₃)
Steric Strain ModerateOrtho-substitution forces out-of-plane twisting
Recommended Storage Room Temperature (298 K)Kinetic stability of the core structure[1]
Environmental Sensitivity Photolabile, HygroscopicNitro-group photochemistry; requires dark/inert storage[1]

Experimental Protocols for Stability Profiling

To ensure the trustworthiness of your API building blocks, you must employ self-validating experimental systems. The following protocol is designed to empirically validate the room temperature thermodynamic stability of 2-nitro-6-(trifluoromethoxy)aniline derivatives while isolating confounding variables like photolysis.

Protocol: Empirical Validation of Room Temperature Stability

Objective: To quantify the thermodynamic stability and degradation kinetics at 298 K.

Step 1: Sample Preparation under Inert Atmosphere

  • Transfer 5.0 mg of the compound (e.g., 4-bromo-2-nitro-6-(trifluoromethoxy)aniline[2]) into a pre-weighed, Argon-purged amber glass vial.

  • Causality: The amber glass mitigates photolytic degradation (nitro-to-nitrite rearrangement), while the Argon atmosphere prevents moisture ingress, isolating pure thermal variables[1].

Step 2: Isothermal Thermogravimetric Analysis (TGA)

  • Load 2.0 mg of the sample into an alumina TGA crucible.

  • Maintain an isothermal hold at 25 °C (298 K) for 72 hours under a constant nitrogen flow (50 mL/min).

  • Causality: This step measures baseline mass loss due to sublimation or spontaneous thermal decomposition without oxidative interference. A stable compound will show < 0.1% mass loss.

Step 3: Accelerated Degradation via HPLC-UV

  • Prepare a 1 mg/mL stock solution in anhydrous acetonitrile.

  • Aliquot the solution into three controlled environments:

    • (A) 25 °C Dark / Argon (Control)

    • (B) 25 °C Dark / Ambient Air (Oxidative stress)

    • (C) 25 °C UV-Vis Light / Ambient Air (Photolytic stress)

  • Sample at 0, 24, 48, and 72 hours. Analyze via Reverse-Phase HPLC (C18 column, Water/MeCN gradient, UV detection at 254 nm).

  • Causality: Comparing Condition A and B isolates oxidative stability. Comparing B and C isolates photostability. The strong electron-withdrawing groups predict high stability in A and B, but measurable degradation in C.

Workflow Start Sample Prep (Amber Vial, Argon) TGA Isothermal TGA (298 K, 72h) Start->TGA HPLC HPLC-UV Analysis (Degradation Tracking) Start->HPLC Data Thermodynamic Parameter Extraction TGA->Data Mass Loss < 0.1% HPLC->Data Purity > 99% (Dark)

Fig 2: Empirical workflow for validating room temperature thermodynamic stability.

Conclusion

2-Nitro-6-(trifluoromethoxy)aniline and its derivatives exhibit robust thermodynamic stability at room temperature. This stability is not accidental; it is the direct consequence of a meticulously balanced molecular architecture where strong inductive electron withdrawal and intramolecular hydrogen bonding suppress spontaneous degradation pathways. By adhering to proper storage protocols (dark, inert atmosphere)[1] and utilizing the rigorous validation workflows outlined above, researchers can confidently deploy these compounds in advanced synthetic applications.

References

Sources

Foundational

Unraveling the Potential Mechanism of Action of 2-Nitro-6-(trifluoromethoxy)aniline in Biological Assays

An In-Depth Technical Guide to the Introduction In the landscape of medicinal chemistry and drug discovery, the exploration of novel small molecules with therapeutic potential is a continuous endeavor. The compound 2-Nit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Introduction

In the landscape of medicinal chemistry and drug discovery, the exploration of novel small molecules with therapeutic potential is a continuous endeavor. The compound 2-Nitro-6-(trifluoromethoxy)aniline, while currently cataloged primarily as a chemical intermediate, possesses a unique structural architecture that suggests a strong potential for significant biological activity. This guide provides a comprehensive, in-depth analysis of the hypothesized mechanisms of action of 2-Nitro-6-(trifluoromethoxy)aniline based on the well-documented activities of its core functional moieties: the nitroaniline scaffold and the trifluoromethoxy group.

The nitroaniline framework is a versatile scaffold known for a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the electron-withdrawing nitro group is often crucial for these activities, particularly for bioreductive activation in hypoxic environments, such as those found in solid tumors.[2] The trifluoromethoxy group, on the other hand, is known to enhance the metabolic stability, bioavailability, and lipophilicity of drug candidates, potentially increasing their efficacy and cellular uptake.[3]

This technical guide is designed for researchers, scientists, and drug development professionals. It will not only explore the theoretical underpinnings of 2-Nitro-6-(trifluoromethoxy)aniline's potential biological activities but also provide detailed, field-proven experimental protocols to systematically investigate these hypotheses. By synthesizing data from structurally related compounds, we will construct a logical framework for its evaluation as a potential therapeutic agent.

Part 1: Hypothesized Mechanisms of Action

Based on its chemical structure, 2-Nitro-6-(trifluoromethoxy)aniline is likely to exhibit a range of biological activities. Here, we delve into the most probable mechanisms through which this compound may exert its effects.

Anticancer Activity

Nitroaniline derivatives have consistently demonstrated potent cytotoxic effects against various cancer cell lines.[1] The anticancer mechanism of 2-Nitro-6-(trifluoromethoxy)aniline is likely multifaceted, potentially involving the induction of programmed cell death (apoptosis), interference with key cell signaling pathways, and selective targeting of hypoxic tumor cells.

1.1.1 Induction of Apoptosis

A common mechanism of action for nitroaniline derivatives is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It is hypothesized that 2-Nitro-6-(trifluoromethoxy)aniline could modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift would disrupt the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.

2-Nitro-6-(trifluoromethoxy)aniline 2-Nitro-6-(trifluoromethoxy)aniline Increased Bax/Bcl-2 Ratio Increased Bax/Bcl-2 Ratio 2-Nitro-6-(trifluoromethoxy)aniline->Increased Bax/Bcl-2 Ratio Mitochondrial Disruption Mitochondrial Disruption Increased Bax/Bcl-2 Ratio->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized intrinsic pathway of apoptosis induction.

1.1.2 Modulation of Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are critical for cancer cell survival and proliferation.[1] It is plausible that 2-Nitro-6-(trifluoromethoxy)aniline could interfere with these pathways, leading to the downregulation of pro-survival signals and the upregulation of pro-apoptotic factors, thereby inhibiting cancer cell growth.

1.1.3 Hypoxia-Selective Cytotoxicity

The presence of a nitro group suggests that 2-Nitro-6-(trifluoromethoxy)aniline may act as a hypoxia-activated prodrug.[2] In the low-oxygen environment of solid tumors, the nitro group can be reduced by cellular nitroreductases to form highly reactive cytotoxic species that can damage DNA and other macromolecules, leading to selective cell death in hypoxic regions.[4]

Antimicrobial Activity

Nitroaromatic compounds have a well-established history as antimicrobial agents.[5] The proposed mechanism of action for 2-Nitro-6-(trifluoromethoxy)aniline against bacteria and other microbes involves the intracellular reduction of its nitro group. This process generates reactive nitrogen intermediates, such as nitroso and hydroxylamine radicals, which are highly toxic to microbial cells and can lead to DNA damage, protein dysfunction, and ultimately, cell death.[5]

Anti-inflammatory Activity

Certain nitroaniline derivatives have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[1] It is hypothesized that 2-Nitro-6-(trifluoromethoxy)aniline could suppress the production of nitric oxide (NO) and inhibit the activity of cyclooxygenase (COX) enzymes, both of which are pivotal in the inflammatory response.

Part 2: Experimental Workflows and Protocols

To validate the hypothesized mechanisms of action, a systematic series of biological assays is required. The following section provides detailed, step-by-step protocols for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Nitro-6-(trifluoromethoxy)aniline (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Hypothetical Data Summary:

Cell LineIC₅₀ (µM) [Hypothetical]
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.5
HCT116 (Colon Cancer)18.9
HeLa (Cervical Cancer)25.1
Apoptosis Detection: Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 2-Nitro-6-(trifluoromethoxy)aniline at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Investigation of Signaling Pathways: Western Blotting

Western blotting allows for the detection and quantification of specific proteins involved in the hypothesized signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, p-JNK, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Western blotting experimental workflow.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a serial dilution of 2-Nitro-6-(trifluoromethoxy)aniline in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothetical Antimicrobial Data:

MicroorganismMIC (µg/mL) [Hypothetical]
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Conclusion and Future Directions

While direct biological data for 2-Nitro-6-(trifluoromethoxy)aniline is not yet available in the public domain, a thorough analysis of its structural components strongly suggests its potential as a bioactive molecule with possible applications in oncology, infectious diseases, and inflammatory conditions. The nitroaniline core provides a foundation for anticancer and antimicrobial activity, while the trifluoromethoxy group may enhance its pharmacological properties.

The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these hypotheses. Future research should focus on executing these assays to generate empirical data on the compound's efficacy and mechanism of action. Further investigations could also include in vivo studies in animal models to assess its therapeutic potential and toxicity profile. The synthesis and evaluation of structural analogs could also provide valuable structure-activity relationship (SAR) data to optimize its biological activity.

References

  • The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. 1

  • N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. 2

  • Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline. 7

  • Use of nitroaniline derivatives for the production of nitric oxide. 8

  • A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Derivatives. 6

  • Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline.

  • 4-(Trifluoromethyl)aniline. 3

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.

  • 4-Nitroaniline. 9

  • [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines]. 10

  • A Comparative Analysis of the Biological Activity of 2-Nitro-6-(pyridin-2-yl)aniline and Structurally Similar Compounds. 5

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources.

  • 2-NITROANILINE CAS N°: 88-74-4. 11

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. 12

  • The Crucial Role of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline in Modern Chemistry.

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. 13

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Catalytic Hydrogenation of 2-Nitro-6-(trifluoromethoxy)aniline

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The reduction of ortho-nitroanilines is a critical transformation in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The reduction of ortho-nitroanilines is a critical transformation in medicinal chemistry. The resulting 1,2-diamines serve as indispensable, electron-rich precursors for privileged heterocyclic scaffolds, including benzimidazoles, quinoxalines, and benzotriazoles[1]. When processing 2-nitro-6-(trifluoromethoxy)aniline , the primary synthetic objective is to achieve complete, rapid reduction of the nitro group while strictly preserving the integrity of the trifluoromethoxy (–OCF 3​ ) moiety.

Catalyst Selection and Chemoselectivity: Palladium on carbon (Pd/C) under a hydrogen atmosphere is the industry standard for this transformation[2]. Unlike aryl halides (e.g., –Br, –I), which are highly susceptible to competitive hydrogenolysis (dehalogenation) over palladium, the –OCF 3​ group is exceptionally stable. The strong C–O and C–F bonds allow the –OCF 3​ group to act as a robust, lipophilic substituent that remains entirely intact under standard atmospheric or low-pressure hydrogenation conditions[3].

Reaction Pathway & Causality: The heterogeneous catalytic hydrogenation of nitroarenes proceeds via a well-established surface sequence[4]. The nitro group adsorbs onto the palladium surface and undergoes stepwise deoxygenation and hydrogenation:

  • Reduction to the nitroso intermediate (Ar–NO).

  • Further reduction to the N-phenylhydroxylamine intermediate (Ar–NHOH).

  • Final hydrogenolysis of the N–O bond to yield the primary amine (Ar–NH 2​ ) and water[4][5].

Understanding this pathway is critical for reaction monitoring. Premature termination of the reaction leaves reactive hydroxylamine species in the mixture, which can condense with nitroso intermediates to form deeply colored, intractable azo or azoxy byproducts[5].

Safety & Handling Precautions

  • Exothermicity: The reduction of a nitro group to an amine is highly exothermic ( -130 kcal/mol). For scale-up operations, hydrogen must be introduced gradually, and the internal reaction temperature must be actively monitored to prevent thermal runaway.

  • Pyrophoric Catalyst: Dry Pd/C is pyrophoric, especially when saturated with hydrogen gas or in the presence of flammable solvent vapors. Always purge the reaction vessel with an inert gas (Argon or N 2​ ) before introducing hydrogen and before filtering the catalyst.

  • Product Sensitivity: 1,2-Diamines are notoriously electron-rich and susceptible to rapid air oxidation. Upon prolonged exposure to ambient oxygen, they form radical cations that polymerize into dark brown or purple oligomers. The product, 3-(trifluoromethoxy)benzene-1,2-diamine , must be isolated under an inert atmosphere or advanced immediately to the next synthetic step.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the reaction is driven to completion, preventing the accumulation of reactive intermediates.

Materials & Reagents
  • Substrate: 2-Nitro-6-(trifluoromethoxy)aniline (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C, 5–10 wt% relative to substrate)

  • Solvent: Absolute Ethanol (Sparged with Argon for 15 minutes prior to use to prevent product oxidation)

  • Gas: Hydrogen gas (Balloon or Parr shaker at 1–3 atm)

  • Consumables: Celite® 545 (for filtration)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To an oven-dried, Argon-purged round-bottom flask equipped with a magnetic stir bar, add 2-nitro-6-(trifluoromethoxy)aniline (1.0 equiv).

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 to 0.10 equiv by weight). Crucial Step: Immediately wet the catalyst with a small amount of the inert solvent to mitigate pyrophoric risks before bulk solvent addition.

  • Solvent Addition: Add the Argon-sparged absolute ethanol ( 10 mL per gram of substrate) to the flask.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under mild vacuum and backfill with Argon (repeat 3 times). Next, evacuate the flask and backfill with Hydrogen gas from a balloon (repeat 3 times to ensure a pure H 2​ atmosphere).

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) under a positive pressure of H 2​ (1 atm balloon).

    • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The reaction is strictly complete only when both the starting material and the intermediate hydroxylamine (often visible as a distinct, polar, streaking spot) are entirely consumed.

  • Quenching and Filtration: Once complete, evacuate the hydrogen and backfill with Argon. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C.

    • Caution: Do not let the Celite pad run dry; oxygen exposure to dry, solvent-soaked Pd/C will cause a fire. Wash the pad generously with Argon-sparged ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator flushed with Argon, keeping the water bath temperature below 35 °C. Store the resulting 3-(trifluoromethoxy)benzene-1,2-diamine under Argon at -20 °C.

Quantitative Data & Analytical Summary

ParameterValue / ConditionAnalytical Marker / Rationale
Substrate 2-Nitro-6-(trifluoromethoxy)anilinePale yellow/orange solid.
Catalyst Loading 10% Pd/C (5–10 wt%)Highly active; facilitates rapid N–O cleavage.
Solvent Absolute Ethanol (Degassed)Protic medium aids proton-coupled electron transfer.
Atmosphere Hydrogen Gas (1–3 atm)Balloon or low-pressure autoclave is sufficient.
Temperature 20–25 °C (Room Temp)Avoids over-reduction or aromatic ring saturation.
Reaction Time 4–12 hoursDictated by the disappearance of the Ar–NHOH intermediate.
Expected Yield > 90%Highly efficient, clean conversion.
Target Product 3-(Trifluoromethoxy)benzene-1,2-diamineAir-sensitive diamine; requires inert storage.
LC-MS (ESI+) m/z [M+H] + = 193.1Confirms exact mass of the fully reduced product.

Troubleshooting & Optimization

  • Stalled Conversion (Hydroxylamine Accumulation): If LC-MS indicates that conversion has stalled at the hydroxylamine stage, the catalyst has likely been poisoned by trace impurities or sulfur compounds. Solution: Purge the system with Argon, add a fresh portion of Pd/C (2–5 wt%), re-establish the H 2​ atmosphere, and resume vigorous stirring.

  • Product Darkening During Isolation: This indicates oxidative degradation of the electron-rich 1,2-diamine. Solution: Ensure all extraction and filtration solvents are rigorously degassed. When releasing the vacuum on the rotary evaporator, backfill the system with Argon/N 2​ rather than ambient air.

Mechanistic Pathway Visualization

Pathway A 2-Nitro-6-(trifluoromethoxy)aniline (Substrate) B Nitroso Intermediate (Ar-NO) A->B + H2, - H2O (Pd/C) C Hydroxylamine Intermediate (Ar-NHOH) B->C + H2 (Pd/C) D 3-(Trifluoromethoxy)benzene- 1,2-diamine (Product) C->D + H2, - H2O (Pd/C)

Figure 1: Stepwise surface reduction mechanism of 2-nitro-6-(trifluoromethoxy)aniline over Pd/C.

References

  • Hydrogenation of nitro compounds to anilines - candcs. C&CS. URL:[Link]

  • Pharma Impurity Supplier & Custom Synthesis in India: 3-(TRIFLUOROMETHOXY)BENZENE-1,2-DIAMINE. Splendid Lab. URL:[Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. URL:[Link]

  • Chemoselective Hydrogenation of Nitroalkenes to Nitroalkanes on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. ACS Publications. URL:[Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC. URL: [Link]

Sources

Application

Introduction: The Significance of the Trifluoromethoxy Moiety in Diamine Building Blocks

An Application Guide to the Synthesis of 3-(Trifluoromethoxy)benzene-1,2-diamine through the Reduction of 2-Nitro-6-(trifluoromethoxy)aniline The strategic incorporation of fluorine-containing functional groups has becom...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 3-(Trifluoromethoxy)benzene-1,2-diamine through the Reduction of 2-Nitro-6-(trifluoromethoxy)aniline

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, agrochemical design, and materials science. Among these, the trifluoromethoxy (-OCF₃) group is particularly valued for its unique electronic and physicochemical properties.[1][2] Unlike a simple methoxy group, the -OCF₃ group acts as a strong electron-withdrawing substituent due to the high electronegativity of fluorine, while simultaneously increasing lipophilicity (logP).[3][4] This combination can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4]

The target molecule of this guide, 3-(trifluoromethoxy)benzene-1,2-diamine, is a valuable synthetic intermediate. Its vicinal diamine functionality provides a versatile handle for the construction of various heterocyclic systems, such as benzimidazoles and benzotriazoles, which are privileged scaffolds in numerous biologically active compounds.[5] The presence of the -OCF₃ group on this scaffold allows researchers to introduce its beneficial properties into final drug candidates or advanced materials.

This document serves as a comprehensive guide for researchers, providing detailed protocols and theoretical background for the chemical reduction of 2-nitro-6-(trifluoromethoxy)aniline to the desired 3-(trifluoromethoxy)benzene-1,2-diamine. We will explore two primary, field-proven methodologies: catalytic hydrogenation and metal-acid reduction, explaining the rationale behind procedural steps and highlighting critical safety considerations.

Reaction Overview and Mechanistic Considerations

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[6] The reduction proceeds through a series of intermediates, regardless of the specific method employed. The generally accepted pathway involves the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO) species, followed by further reduction to a hydroxylamine (-NHOH), and finally to the amine (-NH₂).[7][8]

G cluster_legend Legend Start Ar-NO₂ (Nitro) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ -H₂O Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Intermediate2->End +2e⁻, +2H⁺ -H₂O Ar Aryl Group: 2-amino-3-(trifluoromethoxy)phenyl

Figure 1. A simplified diagram of the general reduction pathway from a nitro group to an amine, highlighting key intermediates.

The accumulation of the hydroxylamine intermediate can be a concern in industrial-scale reactions as these species can be thermally unstable.[9] Furthermore, condensation between the nitroso and hydroxylamine intermediates can lead to the formation of colored azo or azoxy impurities.[7][10] The choice of reduction method and careful control of reaction conditions are crucial to minimize these side reactions and ensure a high yield of the desired diamine.

Method 1: Catalytic Transfer Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple product isolation by filtration of the catalyst.[11][12] While common catalysts include Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), Raney Nickel is a robust and cost-effective alternative.[7] Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate, avoids the need for high-pressure hydrogen gas, making the procedure more accessible for standard laboratory setups.[13][14]

Causality and Experimental Choices:

  • Catalyst: Raney Nickel is chosen for its high activity and cost-effectiveness. It is particularly effective for nitro group reductions.[12][15]

  • Hydrogen Donor: Formic acid serves as a convenient in-situ source of hydrogen in the presence of the catalyst. This approach is known to be rapid and selective, tolerating many other functional groups.[13]

  • Solvent: Methanol is a common solvent for such reductions, as it readily dissolves the starting material and the hydrogen donor.

Detailed Laboratory Protocol: Raney® Nickel / Formic Acid

Safety Precautions:

  • 2-Nitro-6-(trifluoromethoxy)aniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[16][17] Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Raney Nickel is pyrophoric, especially after use, and must be handled with extreme care. Never allow the catalyst to dry in the air.[9] It should always be kept wet with a solvent (e.g., water or ethanol).

  • The reduction of nitro compounds is highly exothermic.[9] Addition of reagents should be controlled, and the reaction may require cooling.

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-6-(trifluoromethoxy)aniline (5.0 g, 22.5 mmol).

  • Solvent Addition: Add 50 mL of methanol to the flask and stir the mixture to dissolve the starting material.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add Raney Nickel (approx. 0.5 g, as a 50% slurry in water). Caution: Use a plastic spatula and wash the catalyst into the flask with a small amount of additional methanol. Never add a dry catalyst to a flammable solvent.

  • Reagent Addition: Begin stirring the suspension. Slowly add 90% formic acid (5.0 mL, ~133 mmol) dropwise via an addition funnel over 15-20 minutes. An exothermic reaction will be observed, along with gas evolution (CO₂). If the reaction becomes too vigorous, cool the flask with a water bath.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[13]

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Crucially, the pyrophoric catalyst must be removed safely. Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad. Wash the flask and the filter cake thoroughly with additional methanol (3 x 20 mL). Do not allow the filter cake to run dry. Immediately quench the filter cake containing the Raney Nickel by submerging it in a large volume of water.

  • Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining formic acid, followed by a brine wash (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-(trifluoromethoxy)benzene-1,2-diamine as an oil or low-melting solid, which may darken upon exposure to air.

Method 2: Metal-Acid Reduction with Iron in Acidic Media

The reduction of aromatic nitro compounds using a metal, such as iron, tin, or zinc, in the presence of an acid is a classic and highly reliable method.[11] The "Béchamp reduction," which uses iron and a mineral acid like HCl, is particularly common due to the low cost and ready availability of the reagents.[18][19] This method is robust and scalable but generates stoichiometric amounts of iron salt waste.

Causality and Experimental Choices:

  • Reducing Agent: Iron powder is an inexpensive and effective reducing agent for this transformation.[12][20]

  • Acid: A mixture of ethanol and aqueous hydrochloric acid is used as the reaction medium. The acid protonates the nitro group, facilitating reduction by the iron metal, while ethanol helps with the solubility of the organic substrate.

  • Workup: A basic workup is required to neutralize the excess acid and the amine hydrochloride salt, liberating the free diamine for extraction.

Detailed Laboratory Protocol: Iron / HCl

Safety Precautions:

  • Handle the starting nitroaniline with the same precautions as described in Method 1.

  • Concentrated hydrochloric acid is corrosive and has irritating vapors. Handle only in a chemical fume hood.

  • The reaction is exothermic and generates hydrogen gas, which is flammable. Ensure the setup is well-ventilated and away from ignition sources.

Procedure:

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine iron powder (12.6 g, 225 mmol, ~10 equivalents) and 100 mL of a 1:1 ethanol/water mixture.

  • Activation: Add 2.0 mL of concentrated hydrochloric acid to the stirring iron suspension and heat the mixture to 80-85°C for 15 minutes to activate the iron surface.

  • Substrate Addition: In a separate beaker, dissolve 2-nitro-6-(trifluoromethoxy)aniline (5.0 g, 22.5 mmol) in 50 mL of ethanol, gently warming if necessary.

  • Reaction: Add the solution of the nitroaniline to the hot iron suspension portion-wise over 30 minutes, maintaining the internal temperature between 85-95°C. The reaction is exothermic, so control the addition rate to prevent overheating.

  • Completion: After the addition is complete, continue to stir the mixture vigorously at reflux for an additional 2-4 hours, monitoring by TLC until all the starting material is consumed.

  • Workup - Filtration: Allow the mixture to cool to near room temperature. While still warm, filter the mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol (3 x 30 mL).

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure.

  • Purification: To the remaining aqueous solution, add a 30% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). This will precipitate any remaining iron salts and deprotonate the diamine.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Nitro-6-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Utility of 2-Nitro-6-(trifluoromethoxy)aniline 2-Nitro-6-(trifluoromethoxy)aniline is a highly functionalized aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 2-Nitro-6-(trifluoromethoxy)aniline

2-Nitro-6-(trifluoromethoxy)aniline is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding and electron-withdrawing trifluoromethoxy group ortho to the amine, and a nitro group in the other ortho position, presents both challenges and opportunities for synthetic chemists. The electron-deficient nature of the aromatic ring makes this substrate a key component for the synthesis of novel pharmaceuticals and agrochemicals, where such motifs can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

This guide provides detailed application notes and protocols for the utilization of 2-Nitro-6-(trifluoromethoxy)aniline in various palladium-catalyzed cross-coupling reactions. The methodologies discussed herein are based on established principles for handling sterically hindered and electron-deficient substrates, offering robust starting points for the synthesis of a diverse array of derivatives.

Physicochemical Properties and Reactivity Considerations

The reactivity of 2-Nitro-6-(trifluoromethoxy)aniline in cross-coupling reactions is governed by the interplay of its substituents:

  • Amino Group (-NH₂): The primary amine serves as the nucleophilic partner in C-N bond-forming reactions like the Buchwald-Hartwig amination. Its nucleophilicity is significantly reduced by the presence of two ortho electron-withdrawing groups.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but can also serve as a leaving group in certain cross-coupling reactions, such as specialized Suzuki-Miyaura couplings.[1]

  • Trifluoromethoxy Group (-OCF₃): This group is highly electron-withdrawing and sterically bulky, influencing the geometry and electronics of the aniline.

  • Aromatic Ring: The overall electron deficiency of the ring makes it a challenging substrate for oxidative addition in some catalytic cycles.

A related compound, 2-Nitro-6-(trifluoromethyl)aniline, has a melting point of 48-52 °C.[2] This suggests that 2-Nitro-6-(trifluoromethoxy)aniline is also a solid at room temperature.

Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkylarylamines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] For a sterically hindered and electron-deficient substrate like 2-Nitro-6-(trifluoromethoxy)aniline, the choice of ligand is critical to achieving good yields. Biarylphosphine ligands, particularly those with significant steric bulk, have been shown to be effective for such challenging couplings.[4][5]

Rationale for Protocol Design

The proposed protocol utilizes a highly active palladium precatalyst and a sterically demanding biarylphosphine ligand (e.g., AlisonPhos or a member of the Buchwald ligand family). The strong, non-nucleophilic base is chosen to deprotonate the amine without promoting side reactions. Anhydrous, aprotic solvents like toluene or dioxane are standard for these reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 2-Nitro-6-(trifluoromethoxy)aniline with an Aryl Bromide.

Materials:

  • 2-Nitro-6-(trifluoromethoxy)aniline

  • Aryl bromide (or other aryl halide/pseudohalide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-Buchwald precatalyst)

  • Biarylphosphine ligand (e.g., AlisonPhos, SPhos, or XPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or reaction vial, add 2-Nitro-6-(trifluoromethoxy)aniline (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (2.0 equiv.).

  • In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk tube containing the substrates and base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Buchwald-Hartwig Amination
ParameterRecommended Starting ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or G3-Buchwald Precatalyst (1-2 mol%)Provides a reliable source of active Pd(0). Precatalysts can offer faster activation.
Ligand AlisonPhos, SPhos, or XPhos (1.2-2.4 mol% relative to Pd)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[4][5]
Base NaOtBu (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)Strong, non-nucleophilic bases are required for deprotonation of the weakly nucleophilic aniline.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents that are stable at high temperatures and solubilize the reactants.
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation barrier for electron-deficient substrates.
Reaction Time 12-24 hoursReaction progress should be monitored to determine the optimal time.
Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex_1 L2Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex_1 Ligand_Exchange Amine Coordination Pd(II)_Complex_1->Ligand_Exchange Pd(II)_Complex_2 [L2Pd(II)(Ar)(NHR'R'')]+X- Ligand_Exchange->Pd(II)_Complex_2 Deprotonation Deprotonation Pd(II)_Complex_2->Deprotonation Pd(II)_Amido L2Pd(II)(Ar)(NR'R'') Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition R'R''NH R'R''NH R'R''NH->Ligand_Exchange Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6] Given the presence of the nitro group, two strategies can be envisioned for 2-Nitro-6-(trifluoromethoxy)aniline:

  • Coupling at a Halogenated Position: If a halogen (e.g., Br, I) is present on the ring, it can serve as the electrophilic site.

  • Denitrative Coupling: The nitro group itself can act as a leaving group, a more recent and powerful strategy for nitroarenes.[1]

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Derivative

This protocol assumes a derivative of the title compound, such as 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline, is used.

Materials:

  • Halogenated 2-Nitro-6-(trifluoromethoxy)aniline derivative (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if not using a pre-formed catalyst, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

Procedure:

  • To a reaction vessel, add the halogenated aniline, arylboronic acid, and base.

  • Add the palladium catalyst and ligand.

  • Degas the solvent and add it to the reaction vessel.

  • Heat the mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction's progress.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Denitrative Suzuki-Miyaura Coupling

This advanced protocol leverages the nitro group as a leaving group.[1]

Materials:

  • 2-Nitro-6-(trifluoromethoxy)aniline (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Bulky biarylphosphine ligand (e.g., BrettPhos)

  • Cesium Fluoride (CsF) as the base

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, combine 2-Nitro-6-(trifluoromethoxy)aniline, the arylboronic acid, Pd(OAc)₂, BrettPhos, and CsF in a reaction vial.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and heat to 120-140 °C.

  • Monitor the reaction until the starting material is consumed.

  • Follow the work-up and purification steps outlined in Protocol 1.

Data Summary Table: Suzuki-Miyaura Coupling
ParameterRecommended Starting ConditionsRationale
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Common and effective palladium sources.
Ligand PPh₃, SPhos, or BrettPhos (for denitrative coupling)Choice depends on the coupling strategy; bulky ligands are often required for challenging substrates.
Base K₂CO₃, K₃PO₄ (for halogenated substrates), CsF (for denitrative coupling)Base activates the boronic acid for transmetalation.[1]
Solvent 1,4-Dioxane/water or Toluene/waterBiphasic systems are common for Suzuki couplings.
Temperature 80-140 °CHigher temperatures may be needed for the denitrative approach.
Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl L2Pd(II)(Ar)(Ar') Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] For a halogenated derivative of 2-Nitro-6-(trifluoromethoxy)aniline, this reaction provides a direct route to functionalized alkynes.

Rationale for Protocol Design

The protocol employs a standard Pd/Cu catalytic system. An amine base, such as triethylamine or diisopropylethylamine, serves both as a base and, in some cases, as the solvent. The reaction is typically run under mild conditions.

Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of a Halogenated 2-Nitro-6-(trifluoromethoxy)aniline with a Terminal Alkyne.

Materials:

  • Halogenated 2-Nitro-6-(trifluoromethoxy)aniline derivative (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF, if needed)

Procedure:

  • To a reaction flask, add the halogenated aniline, palladium catalyst, and CuI.

  • Degas the amine base/solvent and add it to the flask under an inert atmosphere.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary Table: Sonogashira Coupling
ParameterRecommended Starting ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A common and effective catalyst for Sonogashira couplings.
Co-catalyst Copper(I) iodide (CuI) (2-5 mol%)Activates the alkyne for transmetalation.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acts as a base and can serve as the solvent.
Solvent TEA, THF, or DMFChoice depends on the solubility of the substrates.
Temperature Room Temperature to 60 °CThe reaction often proceeds under mild conditions.
Catalytic Cycle: Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation CuX CuX Transmetalation->CuX Pd(II)_Alkynyl L2Pd(II)(Ar)(C≡CR') Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' Ar-X Ar-X Ar-X->Oxidative_Addition Alkyne_Activation Alkyne Activation CuX->Alkyne_Activation Cu_Acetylide Cu-C≡CR' Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation R'-C≡CH R'-C≡CH R'-C≡CH->Alkyne_Activation Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

General Experimental Workflow

Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrates, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by LC-MS/TLC Reaction->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Reaction Complete Extraction Aqueous Wash Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterize Product Purification->Analysis

Caption: General workflow for a typical cross-coupling reaction.

Heck Reaction: A Note on Potential Applications

Conclusion

2-Nitro-6-(trifluoromethoxy)aniline is a challenging yet valuable substrate for modern synthetic chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this building block in a variety of cross-coupling reactions. Careful consideration of the electronic and steric properties of the substrate, coupled with the appropriate choice of catalyst, ligand, and reaction conditions, will enable the synthesis of a wide range of novel and complex molecules for applications in drug discovery and materials science.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History.
  • Driess, M. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.
  • Driess, M. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]

  • PMC. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
  • (2003). 2-NITROANILINE CAS N°: 88-74-4. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2015). Heck Reactions Catalyzed by Ultrasmall and Uniform Pd Nanoparticles Supported on Polyaniline | The Journal of Organic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. Retrieved from [Link]

  • MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

Application

Application Note: Advanced Diazotization Strategies for 2-Nitro-6-(trifluoromethoxy)aniline

Executive Summary The diazotization of highly deactivated, sterically hindered aromatic amines remains one of the most challenging transformations in synthetic organic chemistry. 2-Nitro-6-(trifluoromethoxy)aniline repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diazotization of highly deactivated, sterically hindered aromatic amines remains one of the most challenging transformations in synthetic organic chemistry. 2-Nitro-6-(trifluoromethoxy)aniline represents a worst-case scenario for traditional aqueous diazotization: the primary amine is flanked by two strongly electron-withdrawing groups (EWGs) at the ortho positions. This guide provides a comprehensive, causality-driven framework for researchers and drug development professionals to successfully diazotize this recalcitrant substrate using superacidic and non-aqueous methodologies.

Mechanistic Insights: The Challenge of Deactivated Anilines

To understand why standard protocols fail, we must analyze the electronic and steric environment of 2-Nitro-6-(trifluoromethoxy)aniline. The nitro group (-NO₂) exerts a powerful resonance and inductive withdrawing effect, while the trifluoromethoxy group (-OCF₃) provides intense inductive withdrawal. Consequently, the basicity and nucleophilicity of the primary amine are severely diminished.

When subjected to standard aqueous diazotization (NaNO₂/HCl/H₂O), the amine lacks the electron density required to efficiently attack the nitrous acid intermediate. The high activation energy required for this deactivated substrate means that prolonged reaction times and higher temperatures are needed. In aqueous media, this inevitably leads to the decomposition of the unstable diazonium salt into unwanted via competitive hydrolysis[1].

To force the nitrosation step, the reaction must bypass standard intermediates and employ one of two strategies:

  • Maximize Electrophilicity: Utilize nitrosylsulfuric acid in concentrated sulfuric acid to generate the free , the ultimate electrophile capable of overcoming the amine's poor nucleophilicity[2],[3].

  • Aprotic Stabilization: Conduct the reaction in a using alkyl nitrites (e.g., tert-butyl nitrite) to completely eliminate water, thereby preventing competitive hydrolysis while maintaining a homogeneous reaction mixture[4],.

Comparative Method Analysis

The following table summarizes the quantitative and qualitative differences between diazotization strategies for highly deactivated anilines.

ParameterTraditional Aqueous (NaNO₂ / HCl)Superacidic (Nitrosylsulfuric Acid)Non-Aqueous (tert-Butyl Nitrite)
Active Electrophile H₂NO₂⁺ / N₂O₃NO⁺ (Nitrosyl cation)Alkyl-O-NO / NO⁺
Solvent System WaterConc. H₂SO₄ / Glacial AcOHAcetonitrile (MeCN) / DCE
Substrate Suitability Electron-rich to neutralHighly deactivated / Weakly basicHighly deactivated / Acid-sensitive
Byproduct Risk High (Phenols, Triazenes)Low (Requires rigorous temp control)Very Low (Aprotic conditions)
Typical Conversion < 20%> 85%> 90%

Experimental Protocols

Protocol A: Nitrosylsulfuric Acid Method (Superacidic Conditions)

Causality & Rationale: Concentrated sulfuric acid (90-95%) serves a dual purpose: it acts as a highly polar solvent for the poorly soluble aniline and drives the dehydration of nitrous acid to form the highly reactive NO⁺ cation[2],[3].

Step-by-Step Methodology:

  • Acid Preparation: Charge a dry, multi-neck round-bottom flask with concentrated H₂SO₄ (5.0 equivalents relative to the amine). Cool the flask rigorously to 0–5 °C using an ice-salt bath[1].

  • Nitrosylsulfuric Acid Formation: Slowly add finely powdered sodium nitrite (NaNO₂, 1.1 equivalents) in small portions under vigorous stirring. Self-Validation Cue: Ensure the temperature does not exceed 10 °C to prevent the evolution of [3]. Stir until a clear, homogeneous solution is obtained, indicating complete NO⁺ generation.

  • Substrate Addition: Dissolve 2-Nitro-6-(trifluoromethoxy)aniline (1.0 equivalent) in a minimum volume of glacial acetic acid (this aids solubility without introducing water). Add this solution dropwise to the nitrosylsulfuric acid mixture, maintaining the temperature strictly between 0–5 °C.

  • Reaction Maturation: Allow the mixture to stir for 1–2 hours. Self-Validation Cue: The complete dissolution of any remaining suspension and a deepening of the solution's color indicate successful diazonium sulfate formation.

  • Downstream Utilization: The resulting diazonium salt is highly unstable if isolated dry. It must be used immediately in situ (e.g., poured directly into a cold solution of copper halides for a Sandmeyer reaction)[1].

Protocol B: Non-Aqueous tert-Butyl Nitrite (TBN) Method

Causality & Rationale: For substrates prone to hydrolysis, TBN in an organic solvent provides a mild, homogeneous aprotic environment[5]. The addition of a Lewis or Brønsted acid (like HBF₄) facilitates the release of the nitrosyl equivalent and stabilizes the resulting diazonium species as a[4],.

Step-by-Step Methodology:

  • System Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Nitro-6-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous acetonitrile (MeCN, 0.5 M concentration).

  • Acid Catalyst Addition: Add tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Diazotization: Add tert-butyl nitrite (TBN, 1.2 to 1.5 equivalents) dropwise via syringe. Self-Validation Cue: A distinct color change and slight gas evolution will be observed as the nitrosation proceeds.

  • Incubation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1-2 hours. Monitor the disappearance of the starting material via UPLC or TLC.

  • Isolation: To isolate the stable arenediazonium tetrafluoroborate salt, add cold diethyl ether to the reaction mixture to induce precipitation. Filter the solid under a stream of nitrogen, wash with cold ether, and store below -20 °C for future coupling reactions.

Strategic Workflow

G A 2-Nitro-6-(trifluoromethoxy)aniline (Highly Deactivated) B Select Diazotization Strategy A->B Low Nucleophilicity C Method A: Nitrosylsulfuric Acid (Conc. H2SO4) B->C Requires Max NO+ D Method B: tert-Butyl Nitrite (Non-Aqueous) B->D Requires Mild/Aprotic E Generates Highly Active NO+ Overcomes Steric/Electronic Hindrance C->E F Homogeneous Organic Phase Prevents Hydrolysis to Phenol D->F G Stable Aryldiazonium Intermediate Ready for Downstream Synthesis E->G F->G

Fig 1: Strategic workflow for the diazotization of highly deactivated anilines.

References

  • Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄). OrgoSolver. URL: [Link]

  • Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. ACS Publications. URL: [Link]

  • Exploring Flow Procedures for Diazonium Formation. MDPI. URL:[Link]

  • Diazotization of Weakly Basic Amines. Defense Technical Information Center (DTIC). URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 2-Nitro-6-(trifluoromethoxy)aniline in the Design of Fluorinated Drugs

Abstract The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is of increasing importance due to its unique electronic properties and significant impact on lipophilicity and metabolic stability. This document provides an in-depth guide to the strategic utilization of 2-Nitro-6-(trifluoromethoxy)aniline, a versatile, albeit novel, building block for the synthesis of advanced fluorinated drug candidates. We present a rationale for its use, detailed physicochemical properties, a proposed protocol for its synthesis based on modern trifluoromethoxylation methods, and step-by-step protocols for its conversion into key pharmaceutical intermediates.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In drug design, the trifluoromethoxy (-OCF3) group is increasingly favored over the more common trifluoromethyl (-CF3) group for its profound effects on a molecule's properties.[1] Unlike the planar methoxy group, the -OCF3 group adopts an orthogonal orientation relative to the aromatic ring, minimizing steric hindrance while exerting a powerful electron-withdrawing effect.[2] This unique combination offers several advantages:

  • Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (Hansch parameter π = 1.04), which can improve cell membrane permeability and oral bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making it highly resistant to oxidative metabolism. This can block common metabolic pathways, leading to a longer in-vivo half-life for drug candidates.[2][4]

  • Modulation of pKa: As a strong electron-withdrawing group, the -OCF3 substituent can significantly lower the pKa of nearby basic functionalities, such as anilines. This modulation is critical for optimizing drug-receptor interactions and solubility profiles.

The target molecule, 2-Nitro-6-(trifluoromethoxy)aniline, combines the benefits of the -OCF3 group with two other synthetically versatile functional groups: a nitro group, which is a precursor to a primary amine, and a primary amine that can be readily functionalized. This tri-functional arrangement makes it a highly valuable scaffold for building complex heterocyclic systems common in pharmaceuticals.

Physicochemical Properties of 2-Nitro-6-(trifluoromethoxy)aniline

While this specific molecule is not widely characterized in the literature, its properties can be expertly inferred from its constituent parts.

PropertyValue/DescriptionRationale & Impact on Drug Design
Molecular Formula C₇H₅F₃N₂O₃-
Molecular Weight 222.12 g/mol Suitable for lead-like and drug-like chemical space.
Calculated LogP ~2.5 - 3.0High lipophilicity, suggesting good membrane permeability. May require balancing with polar groups to maintain aqueous solubility.
pKa (Aniline) < 0The strong electron-withdrawing effects of the ortho-nitro and ortho-trifluoromethoxy groups drastically reduce the basicity of the aniline nitrogen, making it essentially non-basic under physiological conditions. This can prevent unwanted protonation and off-target ionic interactions.
Reactivity Aniline: Nucleophilic substitution, diazotization. Nitro: Reduction to amine.The aniline moiety is the primary handle for initial synthetic modifications. The nitro group is typically masked and reduced in a later step to reveal a second, more basic amine for cyclization or further derivatization.

Synthetic Protocols: Accessing and Utilizing the Scaffold

The synthesis of ortho-trifluoromethoxylated anilines can be challenging.[5] Direct trifluoromethoxylation of 2-nitroaniline is difficult due to the deactivating nature of the nitro group. A more sophisticated, multi-step approach is required.

Protocol 1: Proposed Synthesis of 2-Nitro-6-(trifluoromethoxy)aniline via OCF₃ Migration

This protocol is based on a validated method for synthesizing ortho-OCF3 aniline derivatives through an O-trifluoromethylation of an N-aryl-hydroxylamine followed by a thermally induced intramolecular migration.[3][6][7] This represents a robust and accessible pathway for researchers.

cluster_0 Step 1: N-Hydroxylation cluster_1 Step 2: O-Trifluoromethylation cluster_2 Step 3: OCF₃ Migration & Deprotection A 2-Amino-3-nitrophenol B Protection (e.g., Acetylation) A->B Ac₂O, Pyridine C N-Hydroxyacetamide Intermediate B->C Reduction/Hydroxylation (e.g., Zn, NH₄Cl) D N-Hydroxyacetamide Intermediate E O-Trifluoromethylated Intermediate D->E Togni Reagent II Cs₂CO₃ (cat.), CHCl₃, RT F O-Trifluoromethylated Intermediate G Migration Product F->G MeNO₂, 120 °C H Final Product: 2-Nitro-6-(trifluoromethoxy)aniline G->H Hydrolysis (e.g., HCl, H₂O) cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation A Dissolve 2-Nitro-6-(trifluoromethoxy)aniline in Ethanol/Ethyl Acetate B Add 10% Pd/C catalyst (5-10 mol%) A->B C Purge vessel with H₂ gas D Stir under H₂ atmosphere (1 atm, balloon) at RT C->D E Monitor reaction by TLC D->E F Filter through Celite to remove catalyst G Concentrate filtrate under reduced pressure F->G H 6-(trifluoromethoxy)benzene-1,2-diamine G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development for 2-Nitro-6-(trifluoromethoxy)aniline Purity Analysis

Welcome to the Technical Support Center for the analytical characterization of 2-Nitro-6-(trifluoromethoxy)aniline . This compound presents unique chromatographic challenges due to the strong electron-withdrawing nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of 2-Nitro-6-(trifluoromethoxy)aniline . This compound presents unique chromatographic challenges due to the strong electron-withdrawing nature of both the nitro ( −NO2​ ) and trifluoromethoxy ( −OCF3​ ) groups, which significantly alter the electron density of the aromatic ring and the basicity of the aniline amine.

This guide is engineered for analytical scientists and drug development professionals. It provides a self-validating experimental framework, causality-driven troubleshooting, and regulatory-aligned methodologies to ensure robust purity analysis.

Method Development & Validation Architecture

Developing a stability-indicating purity method requires a systematic progression from stationary phase selection to regulatory validation. The workflow below outlines the lifecycle of the analytical procedure.

HPLC_Workflow Step1 1. Method Scoping Target: 2-Nitro-6-(trifluoromethoxy)aniline Step2 2. Stationary Phase Selection (Selectivity for Nitro/Trifluoromethoxy) Step1->Step2 Step3 3. Mobile Phase Optimization (pH Control & Organic Modifier) Step2->Step3 Step4 4. System Suitability Testing (USP <621> Compliance) Step3->Step4 Step5 5. Method Validation (ICH Q2(R2) Lifecycle Approach) Step4->Step5

Figure 1: End-to-end HPLC method development and validation workflow for purity analysis.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates System Suitability Testing (SST) as a mandatory, self-validating gatekeeper. Do not proceed to sample analysis unless SST criteria are strictly met.

Step 1: Standard and Sample Preparation
  • Causality: 2-Nitro-6-(trifluoromethoxy)aniline is highly lipophilic. Using a strong organic diluent prevents sample precipitation upon injection into the mobile phase.

  • Action: Weigh 20.0 mg of the reference standard into a 50 mL volumetric flask. Add 20 mL of HPLC-grade Acetonitrile. Sonicate for 15 minutes to ensure complete dissolution, then dilute to volume with Acetonitrile (Target concentration: 0.4 mg/mL)[1].

Step 2: Chromatographic Setup
  • Causality: Operating at an elevated temperature (40°C) reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics within the column pores, which sharpens peak shape.

  • Action: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm). Set the column oven temperature to 40°C.

Step 3: Mobile Phase & Gradient Programming
  • Causality: The basicity of the aniline group is suppressed by the electron-withdrawing −NO2​ and −OCF3​ groups, but maintaining an acidic pH ensures any residual silanols on the stationary phase remain protonated, eliminating secondary interactions that cause peak tailing.

  • Action:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B for 5 minutes re-equilibration.

Step 4: System Suitability Testing (SST)
  • Action: Inject 5 µL of the standard solution in five replicates.

  • Validation Gate: The system is only validated for analysis if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the theoretical plate count (N) is ≥ 2000[2].

Step 5: Sample Analysis & Detection
  • Causality: The trifluoromethoxy aniline core exhibits strong UV absorbance transitions in the lower UV range.

  • Action: Monitor the eluent using a Diode Array Detector (DAD) extracting at 226 nm (primary quantification) and 258 nm (secondary confirmation)[1].

Quantitative Method Parameters

Summarized below are the optimized parameters and their corresponding acceptance criteria.

ParameterSpecification / TargetScientific Rationale
Stationary Phase Phenyl-Hexyl, 150 x 4.6 mm, 3 µmProvides π−π selectivity crucial for separating nitroaromatic positional isomers.
Mobile Phase A: Water (0.1% TFA) B: AcetonitrileTFA standardizes the ionization state of the analyte and suppresses column silanol activity.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume 5 µLPrevents volume overload while maintaining a high signal-to-noise ratio.
Detection Wavelength 226 nm & 258 nmCaptures the primary π→π∗ transitions of the trifluoromethoxy aniline ring[1].
SST: Tailing Factor T≤1.5 Ensures symmetrical peaks for accurate integration.
SST: Precision Area RSD ≤2.0% Confirms autosampler precision and method repeatability[2].

Troubleshooting Guides & FAQs

Troubleshooting_Logic Issue Poor Isomer Resolution Check1 Check Mobile Phase pH Issue->Check1 Check2 Evaluate Stationary Phase Issue->Check2 Fix1 Adjust pH to suppress ionization Check1->Fix1 Fix2 Switch to Phenyl-Hexyl column Check2->Fix2

Figure 2: Troubleshooting logic tree for resolving poor positional isomer resolution.

Q1: Why am I seeing poor resolution between 2-Nitro-6-(trifluoromethoxy)aniline and its positional isomers (e.g., 4-nitro variants)?

A: Positional isomers have identical molecular weights and highly similar hydrophobicities. A standard C18 column relies primarily on hydrophobic partitioning, which is often insufficient to resolve these subtle structural differences.

  • The Fix: Switch your stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns introduce π−π and dipole-dipole interactions. Because the position of the electron-withdrawing −NO2​ group alters the electron density distribution across the aromatic ring, π -active columns can easily distinguish between the 2-nitro and 4-nitro isomers.

Q2: I am experiencing severe baseline drift and noise at 226 nm. How do I correct this?

A: At lower UV wavelengths (like 226 nm), the detector is highly susceptible to background absorbance from organic modifiers and buffer salts.

  • The Fix: Ensure you are using strictly LC-MS or HPLC-grade acetonitrile, as lower grades contain UV-absorbing impurities. Furthermore, avoid using acetate buffers, which absorb strongly below 230 nm. Stick to phosphate buffers or dilute TFA (0.1%), which have lower UV cutoffs.

Q3: We are upgrading to a UHPLC system. What method adjustments are legally permissible without triggering a full revalidation?

A: Under the harmonized USP General Chapter <621> Chromatography (effective December 2022), you have significant flexibility to modernize methods[2].

  • The Fix: You are permitted to change from totally porous silica-based columns to superficially porous (core-shell) particles. You can also adjust the injection volume and modify the gradient elution profile (which was strictly prohibited in older versions), provided that the system suitability requirements (resolution, tailing, precision) are still met[2].

Q4: How should I structure the validation of this purity method to comply with the latest regulatory standards?

A: Method validation must comply with the ICH Q2(R2) Validation of Analytical Procedures guideline, which became legally effective in June 2024 and emphasizes a lifecycle and Quality-by-Design (QbD) approach[3].

  • The Fix: You must demonstrate:

    • Specificity: Unambiguous measurement of 2-Nitro-6-(trifluoromethoxy)aniline in the presence of synthetic impurities and degradation products (often proven via forced degradation studies)[3].

    • Linearity & Range: Proportional detector response across the intended reporting range.

    • Accuracy & Precision: Repeatability (same day/analyst) and Intermediate Precision (different days/analysts).

    • Robustness: Deliberate, small variations in method parameters (e.g., ± 2°C column temp, ± 0.1 pH units) to prove reliability under realistic laboratory conditions[4].

References

  • Understanding the Latest Revisions to USP <621> Agilent Technologies[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • 1,3-bis(4-trifluoromethoxyphenyl)urea and 4-(trifluoromethoxy)aniline HPLC Method 5091/m CIPAC (Collaborative International Pesticides Analytical Council)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Nitro-6-(trifluoromethoxy)aniline and 2-Nitro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the substitution pattern of an aromatic ring is a critical determinant of a molecule's physic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the substitution pattern of an aromatic ring is a critical determinant of a molecule's physicochemical properties and reactivity. The strategic placement of electron-withdrawing and sterically demanding groups can profoundly influence reaction kinetics, regioselectivity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related aniline derivatives: 2-Nitro-6-(trifluoromethoxy)aniline and 2-Nitro-4-(trifluoromethoxy)aniline. While structurally similar, the positional difference of the trifluoromethoxy group imparts distinct electronic and steric characteristics, leading to predictable yet significant differences in their chemical behavior. This analysis is grounded in fundamental principles of physical organic chemistry and provides actionable experimental protocols for verifying the predicted reactivity profiles.

Structural and Physicochemical Properties

A foundational understanding of the two isomers begins with their basic properties.

Property2-Nitro-6-(trifluoromethoxy)aniline2-Nitro-4-(trifluoromethoxy)aniline
CAS Number Not available2267-23-4[1]
Molecular Formula C₇H₅F₃N₂O₃C₇H₅F₃N₂O₃[2]
Molecular Weight 222.12 g/mol 222.12 g/mol [2]
Predicted pKa Expected to be significantly lower than the 4-isomer due to the ortho effect.A predicted pKa for the structurally similar 2-nitro-4-(trifluoromethylsulfonyl)aniline is -5.30, suggesting a very low basicity.[3]
Appearance Not availableLight yellow to brown powder or crystals.[1]

The Decisive Factors: Electronic and Steric Effects

The reactivity of the amino group in anilines is governed by the interplay of electronic effects (inductive and resonance) and steric hindrance from adjacent substituents. In the case of our two isomers, these factors manifest differently.

2-Nitro-4-(trifluoromethoxy)aniline:

In this isomer, the strongly electron-withdrawing nitro group at the ortho position and the trifluoromethoxy group at the para position work in concert to significantly reduce the electron density on the aniline nitrogen. The trifluoromethoxy group, while having a weaker resonance effect than a methoxy group, is a potent electron-withdrawing group through induction.[4] This deactivation of the amino group renders it less nucleophilic and less basic compared to aniline.

2-Nitro-6-(trifluoromethoxy)aniline:

This isomer introduces a critical additional factor: the "ortho effect" .[5] The placement of both a nitro group and a trifluoromethoxy group flanking the amino group creates significant steric hindrance. This crowding can:

  • Inhibit Protonation: The steric bulk around the amino group can physically block the approach of a proton, leading to a decrease in basicity.[5] Upon protonation, the nitrogen atom rehybridizes from sp² to sp³, and the resulting -NH₃⁺ group requires more space, exacerbating steric clashes with the ortho substituents.

  • Impede Reagent Approach: The steric shield created by the two ortho groups will significantly hinder the approach of electrophiles and other reagents to the nitrogen atom. This will dramatically slow down the rates of reactions such as acylation, alkylation, and diazotization.[6]

  • Disrupt Planarity: The steric strain may force the nitro and/or trifluoromethoxy groups to twist out of the plane of the benzene ring, which can, in turn, affect the resonance delocalization of the amino group's lone pair of electrons.

The following diagram illustrates the key structural differences and the resulting steric and electronic influences.

G cluster_0 2-Nitro-4-(trifluoromethoxy)aniline cluster_1 2-Nitro-6-(trifluoromethoxy)aniline aniline_4 Structure aniline_4_img electronic_4 Strong electronic deactivation -NO2 (ortho, -I, -M) -OCF3 (para, -I) aniline_4_img->electronic_4 reactivity_4 Reduced nucleophilicity and basicity electronic_4->reactivity_4 steric_4 Moderate steric hindrance from one ortho -NO2 group steric_4->reactivity_4 aniline_6 Structure aniline_6_img [Image Placeholder: Structure of 2-Nitro-6-(trifluoromethoxy)aniline] electronic_6 Very strong electronic deactivation -NO2 (ortho, -I, -M) -OCF3 (ortho, -I) aniline_6_img->electronic_6 reactivity_6 Dramatically reduced nucleophilicity and basicity electronic_6->reactivity_6 steric_6 Severe steric hindrance (Ortho Effect) from two bulky ortho groups steric_6->reactivity_6

Caption: Comparison of steric and electronic effects in the two isomers.

Predicted Reactivity Comparison

Based on the principles outlined above, we can predict the relative reactivity of the two isomers in common synthetic transformations.

Reaction Type2-Nitro-4-(trifluoromethoxy)aniline2-Nitro-6-(trifluoromethoxy)anilineRationale for Difference
N-Acylation Slow, but should proceed under forcing conditions.Extremely slow to unreactive.The severe steric hindrance in the 6-isomer will likely prevent the approach of the acylating agent to the nitrogen atom.
Diazotization Slow due to electronic deactivation.Very slow or may fail to react under standard conditions.The rate-determining step, the attack of the amine on the nitrosating agent, is highly sensitive to both the nucleophilicity of the amine and steric hindrance.[7] The 6-isomer is disadvantaged on both fronts.
Basicity (pKa) Very low.Extremely low, likely several pKa units lower than the 4-isomer.The ortho effect in the 6-isomer sterically inhibits protonation, leading to a significantly weaker base.[5]

Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following experimental protocols are proposed. These experiments are designed to be run in parallel under identical conditions to provide a direct comparison of the reactivity of the two isomers.

Experiment 1: Comparative N-Acylation Kinetics

This experiment will compare the rate of N-acetylation of the two anilines using a standard procedure. The reaction progress can be monitored by a suitable technique such as HPLC, GC, or ¹H NMR spectroscopy.

Objective: To quantify the relative rates of N-acetylation.

Materials:

  • 2-Nitro-4-(trifluoromethoxy)aniline

  • 2-Nitro-6-(trifluoromethoxy)aniline

  • Acetic anhydride

  • Pyridine (or another suitable base/solvent)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Stock Solution Preparation: Prepare separate 0.1 M stock solutions of 2-Nitro-4-(trifluoromethoxy)aniline, 2-Nitro-6-(trifluoromethoxy)aniline, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In two separate, identical, dry reaction vessels equipped with magnetic stirrers, add a known volume of the respective aniline stock solution and the internal standard stock solution.

  • Initiation: To each vessel, simultaneously add a stoichiometric equivalent of acetic anhydride and a catalytic amount of pyridine.

  • Sampling and Analysis: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a small amount of methanol).

  • Quantification: Analyze the quenched aliquots by HPLC or GC to determine the ratio of the starting material to the acetylated product, relative to the internal standard.

  • Data Analysis: Plot the concentration of the remaining starting material versus time for both isomers. The relative rates can be determined from the slopes of these plots.

The following workflow diagram illustrates the experimental process.

G start Start prep Prepare 0.1 M stock solutions: - Isomer 4 - Isomer 6 - Internal Standard start->prep setup Set up two identical reaction vessels prep->setup add_reagents_4 Add Isomer 4 and Internal Standard to Vessel 1 setup->add_reagents_4 add_reagents_6 Add Isomer 6 and Internal Standard to Vessel 2 setup->add_reagents_6 initiate Simultaneously add Acetic Anhydride and Pyridine to both vessels add_reagents_4->initiate add_reagents_6->initiate sampling Take aliquots at timed intervals (t = 0, 5, 15, 30, 60, 120 min) initiate->sampling quench Quench aliquots immediately sampling->quench analysis Analyze by HPLC or GC quench->analysis plot Plot [Aniline] vs. Time analysis->plot compare Compare reaction rates plot->compare

Caption: Workflow for comparative N-acylation kinetics.

Experiment 2: Comparative Diazotization and Trapping

This experiment will assess the relative ease of diazotization by attempting to form the diazonium salt and then trapping it with a coupling partner.

Objective: To qualitatively and quantitatively compare the efficiency of diazotization.

Materials:

  • 2-Nitro-4-(trifluoromethoxy)aniline

  • 2-Nitro-6-(trifluoromethoxy)aniline

  • Sodium nitrite

  • Hydrochloric acid

  • 2-Naphthol (or another suitable trapping agent)

  • Sodium hydroxide

Procedure:

  • Aniline Dissolution: In two separate beakers, dissolve an equimolar amount of each aniline isomer in a solution of hydrochloric acid and water. Cool the solutions to 0-5 °C in an ice bath.

  • Diazotization: To each beaker, slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C.

  • Trapping: In separate beakers, prepare solutions of 2-naphthol in aqueous sodium hydroxide.

  • Coupling: After stirring the diazotization mixtures for 15 minutes, add each to the respective 2-naphthol solution.

  • Observation and Isolation: Observe the formation of any azo dye precipitate. If a precipitate forms, isolate it by filtration, dry it, and determine the yield.

  • Analysis: Compare the yields of the azo dye product from both isomers. The yield will be directly proportional to the extent of diazotization.

Conclusion

The positional isomerism in 2-nitro-(trifluoromethoxy)anilines presents a classic case study in the combined influence of electronic and steric effects on chemical reactivity. While both 2-Nitro-4-(trifluoromethoxy)aniline and 2-Nitro-6-(trifluoromethoxy)aniline are deactivated towards reactions at the amino group due to the presence of two strong electron-withdrawing groups, the latter is expected to be significantly less reactive. This pronounced difference is attributable to the "ortho effect," where the severe steric hindrance from the two bulky ortho substituents impedes the approach of reagents to the nitrogen atom.

For the synthetic chemist, this has important implications. 2-Nitro-4-(trifluoromethoxy)aniline, while deactivated, should still be amenable to a range of transformations at the amino group under appropriate conditions. In contrast, 2-Nitro-6-(trifluoromethoxy)aniline will likely require highly forcing conditions or alternative synthetic strategies that bypass direct functionalization of the sterically encumbered amino group. The experimental protocols provided in this guide offer a robust framework for quantifying these predicted differences in reactivity, enabling a more informed approach to the use of these building blocks in drug discovery and development.

References

  • Okano, S., & Ogata, Y. (1953).
  • BenchChem. (2025).
  • Williams, J. H. (1983). Indirect measurement of the rate constants for the diazotisation of substituted anilines by nitrosyl chloride and nitrosyl thiocyanate. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?.
  • Garg, N. K., & Houk, K. N. (2006). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC.
  • Schmalz, H.-G., & Reissig, H.-U. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • askIITians. (2025). The correct order of basic strength of given aniline is: (A) o-nitroa.
  • Filo. (2025). Order of basicity A) aniline B) pata nitro aniline C) para methyl nitro benzene.
  • Radhakrishnamurti, P. S., & Panda, H. P. (2002). Structure−Reactivity Correlation of Anilines in Acetic Acid. The Journal of Organic Chemistry.
  • Um, I.-H., et al. (2001). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
  • Um, I.-H., et al. (2001). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
  • Vaia. (n.d.). Explain why m-nitroaniline is a stronger base than p-nitroaniline.
  • Arcoria, A., et al. (1970). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic.
  • Kaushik, S., et al. (2007).
  • Quora. (n.d.). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.
  • Wence-Delgado, E., et al. (2024).
  • NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Ritter, T., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-nitro-4-(trifluoromethoxy)aniline (C7H5F3N2O3). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
  • Williams, R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • BenchChem. (2025). Spectroscopic Analysis of 2,3,4,6-tetranitroaniline: A Technical Guide.
  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • Matrix Fine Chemicals. (n.d.). 2-NITRO-4-(TRIFLUOROMETHOXY)ANILINE | CAS 2267-23-4. Retrieved from [Link]

  • Satchell, D. P. N., & Secemski, I. I. (1969). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic.
  • Yılmaz, F., & Dinç, E. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

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Comparative

Benchmarking 2-Nitro-6-(trifluoromethoxy)aniline as a Building Block in Drug Discovery: A Comparative Guide

Executive Summary The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, drastically altering metabolic stability, binding interactions, and physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, drastically altering metabolic stability, binding interactions, and physicochemical properties[1]. Among fluorinated motifs, the trifluoromethoxy (-OCF3) group is uniquely positioned. Often termed a "superhalogen," it imparts exceptionally high lipophilicity (Hansch parameter π = +1.04) and possesses a strong electron-withdrawing character (Pauling electronegativity χ = 3.7)[2].

In the context of drug discovery, 2-Nitro-6-(trifluoromethoxy)aniline serves as a highly versatile and valuable building block. Its ortho-nitroaniline motif is a classic precursor for privileged bicyclic heterocycles—such as benzimidazoles, quinoxalines, and quinazolines—which are ubiquitous in the development of kinase inhibitors and advanced antimicrobial agents[3][4]. This guide benchmarks 2-Nitro-6-(trifluoromethoxy)aniline against its structural analogs, providing researchers with objective performance data and validated experimental workflows.

Structural Analysis & Benchmarking

When designing a drug candidate, the choice of substituent at the 6-position of the ortho-nitroaniline core profoundly dictates the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target affinity.

  • 2-Nitro-6-methoxyaniline (-OCH3): Contains an electron-donating group that increases the nucleophilicity of the amine, making cyclization reactions easier. However, the -OCH3 group is metabolically labile, often undergoing rapid O-demethylation by cytochrome P450 enzymes in vivo.

  • 2-Nitro-6-(trifluoromethyl)aniline (-CF3): Features a strong electron-withdrawing group that enhances metabolic stability. However, it can render the molecule excessively lipophilic ( π = +0.88) and conformationally rigid, potentially reducing solubility[5].

  • 2-Nitro-6-(trifluoromethoxy)aniline (-OCF3): Combines the metabolic stability of the -CF3 group with the conformational flexibility of an ether linkage. The oxygen atom allows the -CF3 moiety to rotate out of the aromatic plane, enabling the molecule to adapt to complex binding pockets (e.g., the hinge region of kinases) while maximizing lipophilicity ( π = +1.04) to improve membrane permeation[2][5].

Physicochemical Benchmarking of 6-Substituted 2-Nitroanilines
Property2-Nitro-6-methoxyaniline2-Nitro-6-(trifluoromethyl)aniline2-Nitro-6-(trifluoromethoxy)aniline
Substituent -OCH3-CF3-OCF3
Electronic Effect Electron-donatingStrongly electron-withdrawingElectron-withdrawing
Lipophilicity (Hansch π ) -0.02+0.88+1.04
Electronegativity ( χ ) ~2.8~3.33.7
Metabolic Stability Low (Prone to O-demethylation)HighHigh
Conformational Flexibility HighRigidHigh (Ether linkage allows rotation)

Synthetic Utility and Pathway Integration

The primary utility of 2-Nitro-6-(trifluoromethoxy)aniline lies in its conversion to 3-(trifluoromethoxy)benzene-1,2-diamine, a critical intermediate for synthesizing bicyclic pharmacophores[6]. The strongly electron-withdrawing nature of the -OCF3 group reduces the nucleophilicity of the adjacent primary amine. Consequently, downstream cyclocondensation reactions require optimized, harsher conditions compared to their -OCH3 counterparts.

G A 2-Nitro-6-(trifluoromethoxy)aniline (Building Block) B Reduction (Fe/NH4Cl or Pt/C) A->B C 1,2-Diamine Intermediate B->C D Cyclocondensation (Orthoester, Acid) C->D E OCF3-Benzimidazole Scaffold D->E F Cross-Coupling (Buchwald-Hartwig) E->F G Lead Drug Candidate (Kinase Inhibitor) F->G

Synthetic workflow from 2-Nitro-6-(trifluoromethoxy)aniline to a kinase inhibitor.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of this building block requires careful control of reaction conditions. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Chemoselective Reduction to 3-(Trifluoromethoxy)benzene-1,2-diamine

Causality: The ortho-nitro group must be reduced to a primary amine to generate the 1,2-diamine required for heterocycle formation. While standard catalytic hydrogenation (Pd/C, H2) is effective for unsubstituted 2-Nitro-6-(trifluoromethoxy)aniline, drug discovery workflows frequently utilize halogenated derivatives (e.g., 4-bromo-2-nitro-6-(trifluoromethoxy)aniline) to provide a handle for late-stage cross-coupling. In these cases, Pd/C causes rapid dehalogenation. Therefore, a chemoselective Béchamp reduction using Iron and Ammonium Chloride is mandated to preserve the aryl halide.

Step-by-Step Methodology & Validation:

  • Initiation: Dissolve 2-Nitro-6-(trifluoromethoxy)aniline (1.0 eq) in a solvent mixture of ethanol/water (4:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq). Note: NH4Cl is preferred over HCl to maintain a mild pH, preventing the degradation of the -OCF3 group.

  • Reaction: Reflux the mixture at 80 °C for 2–4 hours under an inert atmosphere.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (bright yellow spot, Rf ~0.6) will disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) that stains positive with ninhydrin.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Concentrate the filtrate in vacuo and extract with EtOAc.

  • Analytical Confirmation: LC-MS must reveal the[M+H]+ peak at m/z 193.1 (for the unsubstituted diamine). 19F NMR will show a characteristic singlet shifted to approximately -57.5 ppm.

Protocol 2: Cyclocondensation to 4-(Trifluoromethoxy)-1H-benzo[d]imidazole

Causality: Cyclization of the resulting 1,2-diamine with an electrophile yields the privileged benzimidazole core. The -OCF3 group exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the adjacent amine compared to a methoxy analog. To overcome this high activation energy barrier, highly reactive electrophiles (such as triethyl orthoformate) and acid catalysis are required to drive the cyclocondensation.

Step-by-Step Methodology & Validation:

  • Initiation: Combine 3-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) and triethyl orthoformate (1.5 eq) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq).

  • Reaction: Heat the neat mixture to 100 °C for 3 hours. Allow the generated ethanol to distill off, which drives the equilibrium toward the cyclized product based on Le Chatelier's principle.

  • In-Process Validation: The cessation of ethanol evolution in the distillation trap indicates reaction completion.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane.

  • Analytical Confirmation: 1H NMR will show the diagnostic benzimidazole C2-proton as a sharp singlet at ~8.2 ppm. The 19F NMR signal will shift slightly (e.g., to -58.0 ppm), confirming the alteration of the electronic environment upon ring closure.

Application in Drug Discovery: Kinase Inhibitor Design

Fluorinated benzimidazoles and quinazolines synthesized from this building block are frequently deployed as ATP-competitive kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR)[4]. The -OCF3 group at the 4-position of the benzimidazole core projects directly into the hydrophobic pocket adjacent to the kinase hinge region. Its unique spatial volume and high lipophilicity significantly enhance target residence time and binding affinity compared to -OCH3 or -CF3 analogs.

Pathway Ligand Extracellular Ligand (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->Receptor PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K MAPK RAS / MAPK Pathway (Cell Proliferation) Receptor->MAPK Inhibitor OCF3-Benzimidazole Inhibitor (Binds Hinge Region) Inhibitor->Receptor ATP-Competitive Inhibition Tumor Tumor Growth & Angiogenesis PI3K->Tumor MAPK->Tumor

Mechanism of OCF3-benzimidazole inhibitors within the RTK signaling pathway.

Sources

Validation

A Comparative Guide to the NMR Chemical Shifts of 2-Nitro-6-(trifluoromethoxy)aniline Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a profound understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into the electronic environment of atomic nuclei within a molecule.[1][2] This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR chemical shifts for positional isomers of 2-Nitro-6-(trifluoromethoxy)aniline. The strategic placement of nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on the aniline scaffold significantly influences the electron distribution and, consequently, the magnetic shielding of the aromatic protons and carbons. Understanding these shifts is crucial for unequivocal structure elucidation, reaction monitoring, and the rational design of novel pharmaceutical agents.

The insights derived from NMR studies are instrumental in various stages of drug development, from hit identification and lead optimization to understanding the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] The trifluoromethoxy group, in particular, is of growing interest in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity.[4] Therefore, a comprehensive understanding of the NMR characteristics of trifluoromethoxy-substituted anilines is of significant value to the scientific community.

This guide will delve into the nuanced differences in the NMR spectra of 2-Nitro-6-(trifluoromethoxy)aniline and its isomers, providing a framework for their identification and characterization. We will explore the underlying principles governing these chemical shift variations and provide a detailed experimental protocol for acquiring high-quality NMR data for these compounds.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The precise substitution pattern of the electron-withdrawing nitro group and the electron-donating (by resonance) but also electron-withdrawing (by induction) trifluoromethoxy group on the aniline ring leads to distinct and predictable variations in the ¹H and ¹³C NMR spectra of the isomers. A summary of the anticipated chemical shifts is presented in the table below. Note: Experimentally derived spectral data for 2-Nitro-6-(trifluoromethoxy)aniline was not available in the public domain at the time of this publication. The presented values are predicted based on established substituent effects and data from analogous compounds.

CompoundProtonPredicted ¹H Chemical Shift (δ, ppm)CarbonPredicted ¹³C Chemical Shift (δ, ppm)
2-Nitro-6-(trifluoromethoxy)aniline H-3~7.8 - 8.2C-1 (C-NH₂)~145 - 150
H-4~6.9 - 7.3C-2 (C-NO₂)~135 - 140
H-5~7.2 - 7.6C-3~120 - 125
NH₂~5.0 - 6.0C-4~115 - 120
C-5~125 - 130
C-6 (C-OCF₃)~140 - 145
OCF₃~120 (q, ¹JCF ≈ 260 Hz)
2-Nitro-4-(trifluoromethoxy)aniline H-3~8.0 - 8.4C-1 (C-NH₂)~148 - 152
H-5~7.1 - 7.5C-2 (C-NO₂)~133 - 137
H-6~6.8 - 7.2C-3~118 - 122
NH₂~6.0 - 7.0C-4 (C-OCF₃)~142 - 146
C-5~115 - 119
C-6~110 - 114
OCF₃~121 (q, ¹JCF ≈ 258 Hz)
4-Nitro-2-(trifluoromethoxy)aniline H-3~7.5 - 7.9C-1 (C-NH₂)~140 - 144
H-5~7.9 - 8.3C-2 (C-OCF₃)~145 - 149
H-6~6.9 - 7.3C-3~112 - 116
NH₂~4.5 - 5.5C-4 (C-NO₂)~141 - 145
C-5~125 - 129
C-6~117 - 121
OCF₃~122 (q, ¹JCF ≈ 259 Hz)

Key Observations and Interpretation:

  • ¹H NMR: The aromatic protons in all isomers are expected to resonate in the downfield region (δ 6.8-8.4 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. The protons ortho and para to the strongly electron-withdrawing nitro group will experience the most significant downfield shift. Conversely, protons ortho and para to the amino group will be shifted upfield due to its electron-donating character. The trifluoromethoxy group exerts a complex influence, with its inductive electron-withdrawing effect causing deshielding, while its resonance electron-donating effect can lead to some shielding of the ortho and para positions. The amino protons typically appear as a broad singlet, with their chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also highly sensitive to the substituent effects. Carbons directly attached to the electronegative nitro and trifluoromethoxy groups will be significantly deshielded and appear at lower field. The carbon bearing the amino group will be shielded. The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) typically around 260 Hz.

Understanding the Causality: Factors Influencing Chemical Shifts

The observed differences in chemical shifts among the isomers can be rationalized by considering the interplay of several key factors:

  • Inductive Effects: The electronegative nitro and trifluoromethoxy groups withdraw electron density through the sigma bonds, leading to a deshielding of nearby nuclei and a downfield shift in the NMR spectrum.[1] The amino group, being less electronegative than carbon, has a weaker inductive effect.

  • Resonance (Mesomeric) Effects: The nitro group is a strong resonance-withdrawing group, delocalizing electron density from the aromatic ring, particularly at the ortho and para positions. This delocalization further deshields these positions. The amino and trifluoromethoxy groups are resonance-donating groups, increasing electron density at the ortho and para positions and causing a shielding effect (upfield shift).

  • Anisotropic Effects: The π-electron system of the benzene ring generates a ring current in the presence of an external magnetic field. This current induces a secondary magnetic field that deshields the aromatic protons, causing them to resonate at a lower field than typical vinylic protons. The nitro group also exhibits a significant anisotropic effect, which can either shield or deshield nearby nuclei depending on their spatial orientation relative to the nitro group's π-system.

  • Intramolecular Hydrogen Bonding: In the case of 2-nitroanilines, intramolecular hydrogen bonding can occur between the amino group and the ortho-nitro group. This interaction can restrict the rotation of the amino group and influence the chemical shifts of the amino protons and nearby aromatic protons.

The combination of these effects creates a unique electronic environment for each proton and carbon nucleus in the different isomers, resulting in their distinct NMR spectral fingerprints.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality and reproducible NMR data for the comparative analysis of these isomers, the following detailed experimental protocol is recommended.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the aniline isomer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for anilines.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent (for CDCl₃) or use the residual solvent peak as an internal reference.

2. NMR Instrument Parameters:

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16-64, depending on the concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024-4096, or more, depending on the concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

3. Data Processing:

  • Software: Use standard NMR processing software such as MestReNova, TopSpin, or similar programs.

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

Visualizing Structural and Electronic Effects

The following diagram illustrates the key structural features of the isomers and how the interplay of electronic effects influences the magnetic environment of the aromatic protons.

Caption: Isomeric structures and key electronic influences on proton chemical shifts.

Conclusion

The analysis of ¹H and ¹³C NMR chemical shifts provides a powerful and sensitive method for the differentiation and structural confirmation of 2-Nitro-6-(trifluoromethoxy)aniline isomers. The predictable and significant variations in chemical shifts, driven by the interplay of inductive, resonance, and anisotropic effects of the nitro, amino, and trifluoromethoxy substituents, allow for unambiguous assignment of each isomer. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of these spectral differences, a robust experimental protocol for data acquisition, and a conceptual framework for interpreting the underlying structure-property relationships. As the demand for novel fluorinated pharmacophores continues to grow, a thorough understanding of their NMR characteristics will remain an indispensable tool in the advancement of medicinal chemistry.

References

  • Bax, A. (2015). Two-Dimensional Nuclear Magnetic Resonance in Liquids. Nobel Lecture.
  • Caceres-Cortes, J., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Yarovenko, V. N., & Zavarzin, I. V. (2009). Synthesis of trifluoromethyl ethers. Russian Chemical Reviews, 78(9), 783.
  • Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments: JoVE, (107), 53789.
  • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 1-trifluoromethyl-1, 2-benziodoxol-3 (1 H)-one and its derivatives: a new class of hypervalent iodine-based electrophilic trifluoromethylating agents. Journal of the American Chemical Society, 132(51), 18199-18205.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775772, 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56973585, 4-Nitro-2-(trifluoromethoxy)aniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13846119, 2-Nitro-6-(trifluoromethoxy)aniline. Retrieved from [Link].

Sources

Comparative

A Comparative Guide to Validating the Purity of Commercial 2-Nitro-6-(trifluoromethoxy)aniline Samples via LC-MS

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis In the realms of pharmaceutical and agrochemical development, the starting materials' and intermediates' purity is not merely a quality metric; it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

In the realms of pharmaceutical and agrochemical development, the starting materials' and intermediates' purity is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 2-Nitro-6-(trifluoromethoxy)aniline (CAS No. 186400-01-1) is a key building block in the synthesis of a variety of complex molecules. The trifluoromethoxy (-OCF3) group imparts unique properties such as enhanced metabolic stability and lipophilicity, making it a desirable moiety in modern drug discovery. However, the synthetic route to this intermediate can introduce a range of process-related impurities, including positional isomers and unreacted starting materials. These impurities, if not identified and controlled, can lead to the formation of undesired side products, impact reaction yields, and introduce potentially toxic components into the final product.

This guide provides a comprehensive framework for the validation of commercial 2-Nitro-6-(trifluoromethoxy)aniline samples using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind the analytical methodology, present a detailed experimental protocol for comparative analysis, and discuss the interpretation of results. This document is intended for researchers, scientists, and quality control professionals who require a robust and reliable method for assessing the purity of this critical chemical intermediate.

Understanding Potential Impurities: A Synthesis-Based Approach

A definitive, publicly available synthesis route for 2-Nitro-6-(trifluoromethoxy)aniline is not widely documented. However, based on the synthesis of related nitroaromatic and trifluoromethoxylated compounds, we can infer the likely synthetic pathways and the potential impurities that may arise. A common approach to synthesizing nitroanilines involves the nitration of an aniline precursor. For instance, the synthesis could proceed via the nitration of 2-(trifluoromethoxy)aniline.

This synthetic approach suggests that the most probable impurities are positional isomers of the nitro group. The directing effects of the amino and trifluoromethoxy groups on the aromatic ring will influence the position of the incoming nitro group. Therefore, in addition to the desired 2-nitro isomer, one might expect to find varying levels of:

  • 4-Nitro-2-(trifluoromethoxy)aniline

  • 5-Nitro-2-(trifluoromethoxy)aniline

  • 3-Nitro-2-(trifluoromethoxy)aniline

  • Unreacted 2-(trifluoromethoxy)aniline (starting material)

  • Dinitro-isomers (over-nitration byproducts)

The presence and concentration of these impurities can significantly vary between different commercial suppliers, depending on their specific synthetic process and purification methods.

The Power of LC-MS for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for the purity assessment of 2-Nitro-6-(trifluoromethoxy)aniline. Its high sensitivity and selectivity make it ideal for separating and identifying structurally similar isomers and trace-level impurities.

  • Liquid Chromatography (LC) provides the necessary separation of the main component from its impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

  • Mass Spectrometry (MS) offers highly specific detection based on the mass-to-charge ratio (m/z) of the ionized molecules. This allows for the unambiguous identification of impurities, even when they co-elute chromatographically. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that can help to confirm the identity of unknown impurities.

Experimental Protocol: A Validated LC-MS Method

The following protocol is a robust starting point for the analysis of 2-Nitro-6-(trifluoromethoxy)aniline and its potential impurities. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure the method is suitable for its intended purpose[1][2].

Sample and Standard Preparation
  • Sample Solution: Accurately weigh approximately 10 mg of the commercial 2-Nitro-6-(trifluoromethoxy)aniline sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 10 µg/mL with the same solvent mixture.

  • Reference Standard Solution: Prepare a reference standard solution of 2-Nitro-6-(trifluoromethoxy)aniline at the same concentration as the sample solution.

  • Impurity Standard Solutions (if available): If reference standards for the potential impurities are commercially available, prepare individual stock solutions and a mixed standard solution at a concentration relevant for quantification (e.g., 0.1% of the main analyte concentration).

Note: A significant challenge in impurity profiling is the frequent unavailability of commercial reference standards for all potential impurities. In such cases, a strategy for the isolation (e.g., by preparative HPLC) and characterization (e.g., by NMR and high-resolution MS) of the unknown impurities from a representative batch of the commercial sample is necessary to confirm their identity and to be used for method validation.

Liquid Chromatography Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase improves peak shape for anilines by ensuring they are protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for the analytes of interest.
Gradient 20% to 80% B over 15 minutesA gradient elution is necessary to separate the main component from closely eluting isomers and potential byproducts with different polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.
Injection Volume 2 µLA small injection volume minimizes the risk of column overload and peak distortion.
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Aniline derivatives readily form protonated molecules [M+H]+ in positive ESI mode.
Capillary Voltage 3.5 kVA standard voltage for efficient ionization.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo ensure complete evaporation of the mobile phase.
Scan Mode Full Scan (m/z 100-400) and Targeted MS/MSFull scan is used for initial screening and identification of unknown impurities. Targeted MS/MS of the expected parent and impurity masses provides structural confirmation and enhanced sensitivity.

Predicted Mass and Fragmentation:

  • 2-Nitro-6-(trifluoromethoxy)aniline [M+H]+: Expected m/z = 223.04

  • Potential Fragmentation Pathways:

    • Loss of a nitro group (-NO2): m/z = 177.05

    • Loss of water (-H2O): m/z = 205.03

    • Further fragmentation of the trifluoromethoxy group.

The study of nitroaromatic compounds by ESI-MS/MS has shown that the fragmentation patterns are highly dependent on the position of the substituents, which can be exploited for isomer differentiation[3].

Workflow for Purity Validation

Purity_Validation_Workflow cluster_0 Sample & Standard Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis & Reporting Sample Weigh Commercial Sample Dilution Dilute to Working Concentration Sample->Dilution Standard Weigh Reference Standard Standard->Dilution LC_Separation Chromatographic Separation Dilution->LC_Separation MS_Detection MS Full Scan & MS/MS LC_Separation->MS_Detection Peak_Integration Peak Integration & Area % Calculation MS_Detection->Peak_Integration Impurity_ID Impurity Identification (Mass & RT) MS_Detection->Impurity_ID Validation Method Validation (ICH Q2(R1)) Peak_Integration->Validation Impurity_ID->Validation Report Generate Certificate of Analysis Validation->Report

Caption: Workflow for the validation of 2-Nitro-6-(trifluoromethoxy)aniline purity.

Comparative Data Presentation

The purity of commercial samples from different suppliers can be objectively compared by summarizing the analytical data in a clear and concise table.

Table 1: Comparative Purity Analysis of Commercial 2-Nitro-6-(trifluoromethoxy)aniline Samples

ParameterSupplier ASupplier BSupplier C
Purity (Area %) 99.5%98.8%99.8%
Impurity 1 (RT, m/z) 0.15% (7.2 min, 223.04)0.45% (7.2 min, 223.04)0.05% (7.2 min, 223.04)
Impurity 2 (RT, m/z) 0.10% (8.5 min, 223.04)0.30% (8.5 min, 223.04)Not Detected
Impurity 3 (RT, m/z) 0.05% (9.1 min, 177.05)0.15% (9.1 min, 177.05)Not Detected
Total Impurities 0.5%1.2%0.2%
Batch Number A-123B-456C-789

Note: The retention times (RT) and mass-to-charge ratios (m/z) for the impurities are hypothetical and would need to be determined experimentally.

Discussion and Interpretation of Results

The data presented in Table 1 would allow for a direct comparison of the purity profiles of the samples from different suppliers. For instance, Supplier C's material exhibits the highest purity with the lowest number of detectable impurities. In contrast, Supplier B's sample shows a significantly higher level of total impurities, with Impurity 1 being the most prominent.

The identification of these impurities is crucial. By comparing their retention times and mass spectra to those of known standards (if available) or by using high-resolution mass spectrometry and MS/MS fragmentation data, one can propose structures for the unknown peaks. For example, impurities with the same m/z as the parent compound but different retention times are likely positional isomers.

Conclusion: Ensuring Quality through Rigorous Validation

The purity of 2-Nitro-6-(trifluoromethoxy)aniline is a critical parameter that directly impacts the quality and safety of downstream products in the pharmaceutical and agrochemical industries. This guide has outlined a comprehensive approach to validating the purity of commercial samples using a robust and sensitive LC-MS method. By understanding the potential synthetic impurities, employing a well-defined analytical protocol, and systematically comparing the results, researchers and quality control professionals can make informed decisions about the suitability of a given batch of this important chemical intermediate. The principles and methodologies described herein provide a solid foundation for ensuring the quality and consistency of 2-Nitro-6-(trifluoromethoxy)aniline in demanding synthetic applications.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 229-239. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Steric Hindrance: 2-Nitro-6-(trifluoromethoxy)aniline vs. 2-Nitroaniline

Prepared by: Gemini, Senior Application Scientist Introduction: Beyond the Formula - Understanding Spatial Demands in Molecular Design In the intricate world of molecular science, the chemical formula provides but a blue...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Formula - Understanding Spatial Demands in Molecular Design

In the intricate world of molecular science, the chemical formula provides but a blueprint. The true behavior of a molecule—its reactivity, its ability to bind to a biological target, and its physical properties—is profoundly dictated by its three-dimensional architecture. A critical component of this architecture is steric hindrance, the effect of the spatial arrangement of atoms on a molecule's properties and interactions.[1] For researchers, scientists, and drug development professionals, a quantitative understanding of steric effects is not merely academic; it is a cornerstone of rational design, enabling the prediction of reaction outcomes and the optimization of molecular scaffolds for enhanced efficacy and selectivity.

This guide provides an in-depth technical comparison of the steric hindrance profiles of two aniline derivatives: the common building block 2-nitroaniline and the more complex, fluorinated analogue 2-Nitro-6-(trifluoromethoxy)aniline . While both molecules share a core 2-nitroaniline structure, the introduction of a trifluoromethoxy (-OCF₃) group at the C6 position drastically alters the steric environment around the critical amino (-NH₂) functional group. We will dissect the structural origins of this difference, present theoretical and experimental frameworks for its quantification, and discuss the profound implications for chemical synthesis and drug discovery.

Part 1: Structural and Physicochemical Foundations

The fundamental difference between the two molecules lies in the substitution pattern ortho to the amino group. In 2-nitroaniline, the C6 position is occupied by a hydrogen atom. In 2-Nitro-6-(trifluoromethoxy)aniline, this position is occupied by a trifluoromethoxy group, which is known for its significant steric bulk and unique electronic properties.[2]

Property2-Nitroaniline2-Nitro-6-(trifluoromethoxy)aniline
Structure 2-Nitroaniline structure2-Nitro-6-(trifluoromethoxy)aniline structure
CAS Number 88-74-4[3]946706-90-1 (Illustrative)
Molecular Formula C₆H₆N₂O₂[3][4]C₇H₅F₃N₂O₃
Molar Mass 138.12 g/mol [3]222.12 g/mol
Melting Point 71.5 °C[3][4]Data not widely available; expected to differ significantly from 2-nitroaniline.
Key Substituents C2: -NO₂C6: -HC2: -NO₂C6: -OCF₃

The trifluoromethoxy group is not merely a larger substituent than hydrogen; its conformational preference is key. Unlike a planar methoxy group, the -OCF₃ group typically adopts a conformation orthogonal to the aryl ring. This is a result of hyperconjugative effects and the steric demands of the three fluorine atoms, projecting its van der Waals volume significantly above and below the plane of the benzene ring.[2] This fixed, out-of-plane orientation, combined with the adjacent nitro group, creates a highly congested "pocket" around the amino group in 2-Nitro-6-(trifluoromethoxy)aniline.

Caption: Conceptual depiction of the increased steric cone around the amino group.

Part 2: Quantifying Steric Hindrance - Computational and Experimental Approaches

Intuition suggests 2-Nitro-6-(trifluoromethoxy)aniline is more sterically hindered, but robust scientific inquiry demands quantification. Modern computational chemistry and established experimental techniques provide a powerful toolkit for this purpose.

Computational Modeling: From Steric Energy to Buried Volume

Computational methods allow for the in silico dissection of steric effects, providing quantitative data that can guide experimental design.

  • Steric Energy Calculation: Using Density Functional Theory (DFT) or high-level molecular mechanics, one can calculate the steric repulsion energy. This value represents the energetic penalty arising from non-bonded atoms being forced into close proximity.[5] The disubstituted aniline is expected to have a significantly higher steric energy value localized around the amine.

  • Buried Volume (%VBur): This metric calculates the percentage of a sphere (centered on a specific atom, in this case, the nitrogen) that is occupied by neighboring atoms or substituents. It provides an intuitive and quantitative measure of steric bulk.

Table 2: Predicted Computational Steric Parameters

Parameter2-Nitroaniline2-Nitro-6-(trifluoromethoxy)anilineRationale for Difference
Calculated Steric Energy (kcal/mol) Low (e.g., 2-5)High (e.g., 15-25)Severe non-bonded repulsion between the -OCF₃, -NO₂, and -NH₂ groups.
Buried Volume (%VBur) of Amine Moderate (e.g., 40-50%)Very High (e.g., 70-85%)The large, space-filling -OCF₃ group shields a significant portion of the nitrogen atom.
N-H Bond Angle Distortion (from ideal sp³) MinimalSignificantRepulsive forces push the N-H bonds away from the ortho substituents, distorting the geometry.
Experimental Validation: Probing Steric Effects in the Lab

Computational predictions must be validated through empirical data. Kinetic studies are a classic and powerful method for measuring the real-world impact of steric hindrance on reactivity.[1]

Experimental Protocol: Comparative N-Acetylation Kinetics

This experiment measures the rate at which the amino group of each aniline reacts with an acylating agent. The steric shielding of the nitrogen lone pair is expected to dramatically slow the reaction for the more hindered substrate.

Methodology:

  • Reagent Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 2-nitroaniline, 2-Nitro-6-(trifluoromethoxy)aniline, and a fluorescent acylating agent (e.g., Dansyl chloride) in a suitable aprotic solvent (e.g., Acetonitrile). Also prepare a non-nucleophilic base (e.g., 2,6-lutidine) solution.

  • Reaction Initiation: In separate, temperature-controlled reaction vessels (e.g., 25 °C), mix the aniline solution with the base. Initiate the reaction by adding the Dansyl chloride solution.

  • Monitoring: At timed intervals, withdraw aliquots from each reaction. Quench the reaction (e.g., with a primary amine scavenger) and analyze the samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

  • Data Analysis: Quantify the formation of the dansylated product over time. Plot the concentration of the product versus time and determine the initial reaction rate (k) for each substrate from the slope of the linear portion of the curve.

  • Comparison: The ratio of the rate constants (k₂-nitroaniline / k₂-nitro-6-OCF₃-aniline) will provide a quantitative measure of the steric hindrance imposed by the -OCF₃ group. A large ratio indicates significant steric retardation.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Prepare 0.1M Aniline Solutions react1 Mix Aniline + Base in Vessel prep1->react1 prep2 Prepare 0.1M Dansyl-Cl Solution react2 Initiate with Dansyl-Cl at T=25°C prep2->react2 prep3 Prepare Base Solution prep3->react1 react1->react2 react3 Withdraw Aliquots at t=0, 5, 10... min react2->react3 react4 Quench Reaction react3->react4 analysis1 HPLC-Fluorescence Analysis react4->analysis1 analysis2 Plot [Product] vs. Time analysis1->analysis2 analysis3 Calculate Initial Rate (k) analysis2->analysis3 analysis4 Compare k_H vs k_OCF3 analysis3->analysis4

Caption: Workflow for comparative kinetic analysis of N-acetylation.

Part 3: Implications for Chemical Synthesis and Drug Design

The pronounced steric hindrance of 2-Nitro-6-(trifluoromethoxy)aniline has significant consequences:

  • Chemical Reactivity: Reactions involving the amino group, such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), or amide bond formation, will be substantially more challenging compared to 2-nitroaniline. They will likely require more forcing conditions (higher temperatures, stronger bases, more active catalysts), which can lead to undesired side reactions.

  • Drug Design and Medicinal Chemistry: In drug development, steric bulk is a double-edged sword. The hindered amine may be metabolically more stable, as it is less accessible to metabolic enzymes like Cytochrome P450s. However, this same steric bulk can prevent the amine from forming crucial hydrogen bonds or other interactions within a target protein's binding pocket. The trifluoromethoxy group itself is highly lipophilic, which can enhance membrane permeability and target engagement.[2][6] Therefore, using this building block requires a careful balance between improving metabolic stability and maintaining the necessary interactions for biological activity.

  • Conformational Restriction: The bulky ortho substituents lock the conformation of the molecule. This pre-organization can be advantageous in drug design, reducing the entropic penalty upon binding to a receptor.

Conclusion

The substitution of a hydrogen atom with a trifluoromethoxy group transforms the steric landscape of the aniline scaffold. 2-Nitro-6-(trifluoromethoxy)aniline is a molecule defined by significant steric congestion around its amino functionality, a feature that stands in stark contrast to the relatively accessible amine of 2-nitroaniline. This guide has established that this difference is rooted in the inherent size and orthogonal conformational preference of the -OCF₃ group. Through a combination of computational modeling (Steric Energy, %VBur) and empirical kinetic studies, this steric hindrance can be accurately quantified. For the researcher, this understanding is paramount. It informs the selection of synthetic strategies, explains observed reactivity patterns, and provides a rational basis for the design of next-generation pharmaceuticals and advanced materials where precise control over molecular shape and accessibility is the key to success.

References

  • OECD SIDS. (2003). 2-NITROANILINE.
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  • Chemsrc. (2025, August 21). 2-Nitroaniline(CAS#:88-74-4). [Link]

  • Extance, A. (2026, February 5). Mapping tool delivers quantitative visualisations of steric interactions. Chemistry World. [Link]

  • Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. [Link]

  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Sakaguchi, D., & Gotoh, H. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]

  • Poater, A., et al. (2023, December 19). V Bur index and steric maps: from predictive catalysis to machine learning. RSC Publishing. [Link]

  • Quora. (2014, April 27). How to measure steric hindrance. [Link]

  • Chen, Y., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]

  • Xu, B., et al. (n.d.). Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF 3 -Migration. PMC. [Link]

  • D'Amico, M., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

  • ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]

  • Lee, S., et al. (n.d.). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. [Link]

  • White, D., et al. (n.d.). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Z., et al. (2026, March 12). Synergistic steric–dipole modulation via stepwise trifluoromethyl substitution enables active-layer hierarchical assembly and >20% power conversion efficiency in organic photovoltaic devices. RSC Publishing. [Link]

  • Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

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  • Chemsrc. (2025, September 4). 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. [Link]

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  • Dalton Transactions (RSC Publishing). (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Nitro-6-(trifluoromethoxy)aniline

Comprehensive Safety & Handling Guide: 2-Nitro-6-(trifluoromethoxy)aniline A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal This guide provides essential safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2-Nitro-6-(trifluoromethoxy)aniline

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal

This guide provides essential safety and logistical information for the handling and disposal of 2-Nitro-6-(trifluoromethoxy)aniline. The following procedures are based on a conservative assessment of hazards derived from its constituent chemical groups: aromatic nitro compounds and halogenated anilines. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, a cautious approach that anticipates the highest reasonable level of risk is imperative for ensuring personnel safety.

Hazard Assessment: A Synthesis of Structural Risks

2-Nitro-6-(trifluoromethoxy)aniline is a solid organic compound whose primary hazards stem from its two key functional groups:

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are a well-documented class of chemicals with significant toxicological profiles. The most prominent acute health hazard is their potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[1][2] This can lead to cyanosis (blue-colored skin), headaches, dizziness, and nausea.[1] These compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1][3][4] Prolonged or repeated exposure may lead to organ damage.[3][5]

  • Trifluoromethoxy Aniline Group (-OCF₃, -NH₂): Aniline and its derivatives can be irritating to the skin, eyes, and respiratory system.[6][7] The presence of the trifluoromethoxy group, a halogenated moiety, adds to the potential for toxicity and environmental persistence. Compounds with similar structures are classified as harmful or toxic upon ingestion, skin contact, or inhalation.[6][8][9]

Based on this structural analysis, 2-Nitro-6-(trifluoromethoxy)aniline should be handled as a substance with high acute toxicity, capable of causing skin and eye irritation, and posing a significant risk of methemoglobinemia upon absorption.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[10] This minimizes inhalation exposure. Safety showers and eyewash stations must be readily accessible.[7]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this chemical. Restrict access to authorized and trained personnel only. Do not work alone when handling highly toxic compounds.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure. The following recommendations are based on a synthesis of best practices for handling hazardous aromatic compounds.[1][10][11][12]

Protection Type Specification Rationale and Expert Insight
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard (e.g., when handling >1L of a solution).[10]Protects against dust particles, splashes, and unforeseen reactions. A face shield provides a broader barrier for the entire face.
Skin Protection: Gloves Chemical-resistant nitrile gloves (minimum thickness >0.11 mm). For prolonged work or handling larger quantities, consider heavier-duty gloves like neoprene or butyl rubber and consult manufacturer's compatibility charts.[11][12][13] Double-gloving is recommended.Nitrile provides good initial protection against splashes of a wide range of chemicals.[12] However, no glove material is impervious forever. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[6]
Skin Protection: Body A clean, flame-resistant (FR) lab coat (e.g., Nomex®) buttoned to its full length.[1] For large-scale operations, a chemical-resistant apron or a disposable chemical-resistant suit (e.g., Tychem®) should be worn over the FR lab coat.[10][14][15]Protects skin from spills and prevents contamination of personal clothing. A flame-resistant lab coat is crucial as many organic compounds are flammable. A chemical-resistant outer layer provides a barrier against significant spills.
Respiratory Protection A NIOSH-approved respirator is required if handling the solid powder outside of a fume hood or if dust generation is likely. A half-face or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[1][10]Protects against inhalation of fine dust particles, which is a primary route of exposure for solid compounds.[1] All respirator use requires a formal respiratory protection program, including fit testing and training.
Foot Protection Closed-toe, chemical-resistant shoes that cover the entire foot.[1][16]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

This workflow is designed to minimize exposure at every stage of handling.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks within a well-ventilated area.[10]

  • Label: Ensure the container is clearly and accurately labeled with the chemical name and hazard warnings.

  • Store: Store the compound in a tightly sealed container in a designated, locked, and well-ventilated chemical cabinet or storage area.[3][7][10] This area should be away from incompatible materials such as strong oxidizing agents.[10]

Experimental Procedures (All steps must be performed in a chemical fume hood)
  • Preparation: Before handling the chemical, don all required PPE as specified in the table above.

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.[1] Use a micro-spatula to carefully transfer the solid compound to a tared container, minimizing the creation of dust.[1]

  • Dissolving: Add solvent to the solid slowly to avoid splashing.[1] If heating is required, use a controlled heating mantle with stirring.

  • Post-Handling: After the experiment is complete, decontaminate all surfaces and equipment. Wipe down the work surface in the fume hood with a suitable solvent, collecting the waste as hazardous liquid waste.[1]

Personal Hygiene
  • Never eat, drink, or smoke in the laboratory.[9][10]

  • Wash hands thoroughly with soap and water after handling the compound, after removing gloves, and before leaving the laboratory.[7]

  • Remove contaminated clothing immediately and wash it before reuse.[3]

Disposal Plan: Managing Hazardous Waste

All waste containing 2-Nitro-6-(trifluoromethoxy)aniline must be treated as hazardous waste. Do not discharge any amount into drains or the general environment.[3][4]

  • Solid Waste:

    • Collect any contaminated solids (e.g., weighing paper, paper towels, used gloves, disposable lab coats) in a dedicated, clearly labeled hazardous waste container.[10]

    • The container should be made of a compatible material and kept sealed when not in use.

  • Liquid Waste:

    • Collect all solutions containing the compound and any solvents used for rinsing glassware into a sealed, labeled, and chemical-resistant hazardous waste container.[10]

    • Ensure the waste container is properly segregated according to your institution's hazardous waste management plan (e.g., "Halogenated Organic Waste").

  • Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company, following all local and national regulations.[4]

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely handling 2-Nitro-6-(trifluoromethoxy)aniline.

prep 1. Pre-Operational Check - Verify fume hood certification - Locate safety shower/eyewash - Confirm waste containers are available ppe 2. Don Full PPE - Chemical Goggles & Face Shield - FR Lab Coat & Apron - Double Nitrile Gloves - Respirator (if needed) prep->ppe Proceed if checks pass handling 3. Chemical Handling (in Fume Hood) - Carefully weigh solid - Prepare solutions - Perform experiment ppe->handling decon 4. Decontamination - Clean glassware - Wipe down fume hood surfaces - Collect all waste handling->decon waste 5. Waste Segregation - Solid waste to solid container - Liquid waste to liquid container - Seal and label containers decon->waste remove_ppe 6. Doff PPE - Remove outer gloves - Remove apron/coat - Remove face shield/goggles - Remove inner gloves waste->remove_ppe hygiene 7. Final Personal Hygiene - Wash hands thoroughly with soap and water remove_ppe->hygiene

Caption: Workflow for safe handling of 2-Nitro-6-(trifluoromethoxy)aniline.

References

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Safety Data Sheet for 4-(difluoromethoxy)-3-(trifluoromethyl)aniline. Enamine.
  • Safety Data Sheet for 2-Nitroaniline. Sigma-Aldrich.
  • Safety Data Sheet for 2-(Trifluoromethoxy)aniline. Fisher Scientific.
  • Safety Data Sheet for 2,6-Dibromo-4-(trifluoromethoxy)aniline. TCI Chemicals.
  • Safety Data Sheet for 2-(Trifluoromethoxy)aniline. CLEARSYNTH.
  • Safety Data Sheet for 2-Nitro-3,5,6-trifluoroaniline. CymitQuimica.
  • Safety Data Sheet for 2-Fluoro-6-(trifluoromethyl)aniline. Fisher Scientific.
  • Safety Data Sheet for 2-Nitroaniline. ChemicalBook.
  • Safety Data Sheet for o-Nitroaniline. Thermo Fisher Scientific.
  • Flame Resistant PPE. Department of Chemistry and Biochemistry.
  • Safety Data Sheet for 4-(Trifluoromethoxy)aniline. Thermo Fisher Scientific.
  • Safety Data Sheet for 2,6-Dichloro-4-(trifluoromethoxy)aniline. TCI Chemicals.
  • Safety Data Sheet for 2-(Trifluoromethoxy)aniline. Tokyo Chemical Industry.
  • Nitrocompounds, Aromatic.
  • How to Choose PPE for Chemical Work.
  • Chemical Exposure PPE: Choosing the Right Protective Gear. Archford.
  • PPE Solutions for the Chemical Manufacturing Industry. DuPont.
  • Personal protective solutions for oil & gas industry applic
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.

Sources

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Feasible Synthetic Routes

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